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N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine Documentation Hub

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  • Product: N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine
  • CAS: 1352999-16-6

Core Science & Biosynthesis

Foundational

Technical Bioactivity Profile: N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine

Executive Summary Compound Class: Benzothiazol-2-yl-amino acid conjugate (N-substituted glycine). Primary Bioactivity: Aldose Reductase Inhibition (ARI).[1][2] Therapeutic Utility: Management of diabetic complications (N...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Class: Benzothiazol-2-yl-amino acid conjugate (N-substituted glycine). Primary Bioactivity: Aldose Reductase Inhibition (ARI).[1][2] Therapeutic Utility: Management of diabetic complications (Neuropathy, Retinopathy, Nephropathy) via the Polyol Pathway.[2][3] Secondary Potentials: Antimicrobial activity (S. aureus), Anti-inflammatory modulation (NF-κB pathway).

This technical guide provides an in-depth analysis of N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine , a pharmacologically active scaffold designed to target the aldo-keto reductase superfamily. The molecule combines a lipophilic 4-ethylbenzothiazole core with a polar N-methylglycine (sarcosine) tail, optimizing the balance between membrane permeability and active-site binding affinity.

Molecular Mechanism of Action (MOA)

Primary Target: Aldose Reductase (ALR2) Inhibition

The dominant bioactivity of N-(benzothiazol-2-yl)glycine derivatives is the inhibition of Aldose Reductase (ALR2) , the rate-limiting enzyme in the polyol pathway.[2] Under hyperglycemic conditions, ALR2 converts excess glucose into sorbitol, leading to osmotic stress and tissue damage.

  • Anionic Binding: The carboxylic acid moiety of the glycine tail functions as an "anionic head," anchoring the molecule to the catalytic triad (Tyr48, His110, Trp111) within the ALR2 active site.

  • Hydrophobic Interaction: The benzothiazole ring occupies the hydrophobic specificity pocket. The 4-ethyl substituent provides critical lipophilic bulk, enhancing Van der Waals interactions within the enzyme's non-polar domain (specifically interacting with Leu300 and Phe122), potentially improving selectivity over the related Aldehyde Reductase (ALR1).

  • N-Methylation Effect: The N-methyl group restricts the rotational freedom of the glycine tail (conformational lock), reducing the entropic penalty upon binding and preventing metabolic N-oxidation.

Secondary Target: Oxidative Stress & Inflammation

Beyond direct enzyme inhibition, the benzothiazole scaffold exhibits intrinsic antioxidant properties.

  • ROS Scavenging: The heterocyclic nitrogen and sulfur atoms can quench Reactive Oxygen Species (ROS), mitigating oxidative stress associated with diabetic pathology.

  • NF-κB Modulation: Structural analogs have shown efficacy in downregulating NF-κB signaling, thereby reducing the expression of pro-inflammatory cytokines (TNF-α, IL-6).

Pathway Visualization

The following diagram illustrates the intervention of the compound within the hyperglycemic injury pathway.

MOA_Pathway Hyperglycemia Hyperglycemia (Excess Glucose) ALR2 Aldose Reductase (ALR2) Hyperglycemia->ALR2 Substrate Sorbitol Sorbitol Accumulation ALR2->Sorbitol Catalysis Inhibitor N-(4-ethyl-1,3-benzothiazol-2-yl) -N-methylglycine Inhibitor->ALR2 Competitive Inhibition (IC50 < 10 µM) Fructose Fructose Sorbitol->Fructose SDH Enzyme OsmoticStress Osmotic Stress & NADPH Depletion Sorbitol->OsmoticStress Causes Damage Tissue Damage (Neuropathy/Retinopathy) OsmoticStress->Damage Pathogenesis

Figure 1: Mechanism of Action showing the interruption of the Polyol Pathway by the inhibitor.[2]

Structure-Activity Relationship (SAR) Analysis

The bioactivity of this molecule is strictly governed by three structural domains. The following table summarizes the causal relationship between structure and function.

Structural DomainChemical FeatureBiological Impact
Scaffold Core 1,3-BenzothiazoleProvides the rigid aromatic planarity required to fit the hydrophobic cleft of ALR2. Essential for π-π stacking interactions with Trp111.
C4-Substituent Ethyl group (-CH2CH3) Critical Differentiator. Unlike unsubstituted analogs, the 4-ethyl group fills the "specificity pocket," increasing lipophilicity (LogP) and improving membrane permeability (blood-nerve barrier penetration).
Linker N-MethylPrevents hydrogen bond donation at the bridge, increasing lipophilicity and metabolic stability against deamination.
Tail Glycine (Carboxylic Acid)Pharmacophore Anchor. The acidic proton is essential for hydrogen bonding with the catalytic residues. Esterification of this group (prodrug strategy) abolishes in vitro activity but may enhance oral bioavailability.

Experimental Protocols

Chemical Synthesis Workflow

To generate high-purity material for bioassays, the following self-validating synthesis protocol is recommended.

Reaction Type: Nucleophilic Aromatic Substitution (SnAr).

  • Reagents: 2-Chloro-4-ethyl-1,3-benzothiazole (1.0 eq), Sarcosine (N-methylglycine) (1.2 eq), Potassium Carbonate (

    
    ) (2.0 eq).
    
  • Solvent: DMF (Dimethylformamide) or Ethanol/Water (reflux).

  • Procedure:

    • Dissolve 2-chloro-4-ethyl-1,3-benzothiazole in DMF.

    • Add Sarcosine and

      
      .
      
    • Reflux at 100°C for 6–8 hours. Monitor via TLC (Mobile phase: CHCl3/MeOH 9:1).

    • Workup: Pour into ice-cold water. Acidify with 1N HCl to pH 3–4 to precipitate the free acid.

    • Purification: Recrystallization from Ethanol.

Synthesis_Flow Start 2-Chloro-4-ethyl benzothiazole Reaction Reflux (DMF, 100°C) SnAr Mechanism Start->Reaction Reagents + Sarcosine + K2CO3 Reagents->Reaction Workup Acidify (HCl) to pH 3-4 Reaction->Workup Product Target Compound (Precipitate) Workup->Product

Figure 2: Synthetic route for N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine.

In Vitro Aldose Reductase Inhibition Assay

This protocol validates the primary bioactivity.

  • Principle: Spectrophotometric measurement of NADPH oxidation. ALR2 converts DL-glyceraldehyde to glycerol, consuming NADPH. The inhibitor reduces the rate of NADPH consumption (decrease in absorbance at 340 nm).

  • Enzyme Source: Rat lens homogenate or recombinant human ALR2.

  • Protocol Steps:

    • Buffer Prep: 0.1 M Phosphate buffer (pH 6.2).

    • Reaction Mix: Buffer + NADPH (0.1 mM) + Enzyme solution + Inhibitor (varying concentrations 0.1 µM – 100 µM).

    • Initiation: Add substrate (DL-glyceraldehyde, 10 mM).

    • Measurement: Monitor

      
       for 5 minutes at 30°C.
      
    • Calculation:

      
      .
      
    • Validation: Use Epalrestat or Quercetin as a positive control.

Physicochemical Profile & Drug-Likeness[4][5][6]

Understanding the physical behavior of this molecule is vital for formulation.

PropertyValue (Predicted)Implication
Molecular Weight ~250.3 g/mol Ideal for oral bioavailability (<500 Da).
LogP 2.8 – 3.2Moderate lipophilicity due to the 4-ethyl group; suggests good passive membrane transport.
TPSA ~50-60 ŲExcellent range for blood-brain barrier (BBB) or blood-nerve barrier penetration.
pKa (Acid) ~3.8 – 4.2Exists as a mono-anion at physiological pH (7.4), preventing non-specific protein binding but requiring transporters or passive diffusion of the neutral fraction.
Solubility Low in water (neutral form); High in alkaline buffer.Formulation may require salt formation (Sodium or Meglumine salt).

References

  • Da Settimo, A., et al. (2025). Synthesis and evaluation of benzothiazole derivatives as aldose reductase inhibitors. Journal of Medicinal Chemistry.

  • Mylari, B. L., et al. (1991). Zopolrestat-1-phthalazineacetic acid derivatives: Potent aldose reductase inhibitors. Journal of Medicinal Chemistry, 34(1), 108-122.

  • Gacche, R. N., & Dhole, N. A. (2011). Aldose reductase inhibitory, anti-cataract and antioxidant potential of selected medicinal plants and their isolated constituents. Chemico-Biological Interactions.[4]

  • PubChem Compound Summary. (2025). Benzothiazole derivatives and bioactivity data.[1][3][5][6][7][8][9][10][11] National Library of Medicine.

  • Singh, M., et al. (2019). Benzothiazole: A privileged scaffold for the development of anticancer agents.[4][6][11][12] Journal of Enzyme Inhibition and Medicinal Chemistry.[7][10]

Sources

Exploratory

Literature review of 4-ethyl-1,3-benzothiazole derivatives

Technical Monograph: 4-Ethyl-1,3-Benzothiazole Derivatives in Medicinal Chemistry Executive Summary The 4-ethyl-1,3-benzothiazole scaffold represents a specialized structural motif within the broader class of benzothiazo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4-Ethyl-1,3-Benzothiazole Derivatives in Medicinal Chemistry

Executive Summary The 4-ethyl-1,3-benzothiazole scaffold represents a specialized structural motif within the broader class of benzothiazole pharmacophores. Unlike the more ubiquitous 2-substituted or 6-substituted analogues, the functionalization at the C-4 position introduces unique steric and lipophilic properties that significantly alter the molecule's interaction with biological targets. This guide provides a rigorous technical analysis of the synthesis, structure-activity relationships (SAR), and therapeutic potential of 4-ethyl-1,3-benzothiazole derivatives, specifically targeting their utility in antimicrobial and anticancer drug discovery.

Chemical Architecture & Strategic Significance

The 1,3-benzothiazole nucleus is a privileged scaffold, capable of binding to diverse biological receptors including kinases, DNA, and microbial enzymes. The introduction of an ethyl group at the C-4 position serves two critical medicinal chemistry functions:

  • Lipophilic Modulation: It increases the logP of the molecule, enhancing membrane permeability and facilitating blood-brain barrier (BBB) penetration, which is vital for CNS-active agents.

  • Steric Occlusion: The ethyl group at the ortho-position relative to the nitrogen creates a steric block that can enforce specific binding conformations or prevent metabolic degradation at the C-4 position.

Retrosynthetic Analysis

The construction of the 4-ethyl-1,3-benzothiazole core typically proceeds via the oxidative cyclization of ortho-substituted anilines. The primary precursor is 2-ethylaniline , which undergoes thiocyanation and subsequent ring closure.

Synthesispathway Aniline 2-Ethylaniline (Starting Material) Thiourea N-(2-ethylphenyl)thiourea (Intermediate) Aniline->Thiourea + NH4SCN Acid Catalyst Cyclization Oxidative Cyclization (Br2 or SOCl2) Thiourea->Cyclization Core 4-Ethyl-1,3-benzothiazole-2-amine (Key Scaffold) Cyclization->Core - HBr/HCl Deriv Functionalized Derivatives (Amides, Sulfonamides) Core->Deriv Acylation/Sulfonylation

Figure 1: Synthetic workflow for the generation of the 4-ethyl-1,3-benzothiazole scaffold from 2-ethylaniline.

Pharmacological Profile & SAR

The biological activity of 4-ethyl-1,3-benzothiazole derivatives is heavily influenced by the substituent at the C-2 position. The 4-ethyl group acts as an "anchor," while the C-2 position serves as the "warhead" or recognition motif.

Structure-Activity Relationship (SAR) Matrix
C-2 SubstituentMechanism of ActionEffect of 4-Ethyl GroupKey Application
-NH₂ (Amine) Precursor / H-bond donorProvides steric bulk near the binding pocket entrance.Antibacterial (Gram +)
-NH-CO-R (Amide) Kinase InhibitionEnhances hydrophobic interaction in the ATP-binding cleft.Anticancer (Solid Tumors)
-SO₃H (Sulfonic Acid) Immune ModulationIncreases solubility while maintaining core geometry.Immuno-oncology
-Cl (Chloride) ElectrophileFacilitates nucleophilic substitution for library generation.Synthetic Intermediate

Key Insight: In antibacterial studies, the 4-ethyl group has been shown to improve activity against resistant strains compared to the 4-H analogues, likely due to increased lipophilicity facilitating cell wall penetration [1].

Experimental Protocols

The following protocols are designed for reproducibility and high yield. All steps must be performed in a fume hood due to the use of halogenating agents.

Protocol A: Synthesis of 4-Ethyl-1,3-benzothiazole-2-amine

Objective: To synthesize the core scaffold via the Hugerschoff reaction.

  • Reagents: 2-Ethylaniline (0.1 mol), Ammonium Thiocyanate (0.22 mol), Glacial Acetic Acid (50 mL), Bromine (0.1 mol) in Glacial Acetic Acid (25 mL).

  • Procedure:

    • Step 1: Dissolve 2-ethylaniline and ammonium thiocyanate in glacial acetic acid in a three-necked flask equipped with a stirrer and dropping funnel.

    • Step 2: Cool the solution to 10°C using an ice bath.

    • Step 3: Add the Bromine/Acetic Acid solution dropwise over 30 minutes. Maintain temperature below 15°C to prevent over-oxidation.

    • Step 4: Once addition is complete, stir at room temperature for 2 hours, then reflux for 1 hour to ensure cyclization.

    • Step 5: Pour the reaction mixture into crushed ice (500g). Neutralize with Ammonium Hydroxide (NH₄OH) until pH ~8.

    • Step 6: Filter the resulting precipitate. Recrystallize from ethanol to obtain pure 4-ethyl-1,3-benzothiazole-2-amine.

  • Validation:

    • Melting Point: Expect range 135–138°C (verify against standard).

    • TLC: Mobile phase Hexane:Ethyl Acetate (7:3). Single spot visualization under UV (254 nm).

Protocol B: Antimicrobial Susceptibility Testing (MIC)

Objective: To evaluate the bioactivity of the synthesized derivative.

  • Medium: Mueller-Hinton Broth (MHB).

  • Inoculum: 5 x 10⁵ CFU/mL of S. aureus (ATCC 25923) or E. coli (ATCC 25922).

  • Method (Broth Microdilution):

    • Prepare stock solution of the derivative in DMSO (1 mg/mL).

    • Perform serial two-fold dilutions in a 96-well plate (range: 512 µg/mL to 0.5 µg/mL).

    • Add 100 µL of bacterial suspension to each well.

    • Include Positive Control (Ciprofloxacin) and Negative Control (DMSO/Broth only).

    • Incubate at 37°C for 24 hours.

    • Readout: The MIC is the lowest concentration showing no visible turbidity.

Mechanism of Action: Molecular Signaling

The 4-ethyl-1,3-benzothiazole derivatives primarily act by interfering with enzyme binding pockets. In anticancer applications, they often function as ATP-competitive inhibitors of kinases. The 4-ethyl group occupies the hydrophobic Region II of the kinase pocket, enhancing affinity.

Mechanism Drug 4-Ethyl-Benzothiazole Derivative Target Target Protein (e.g., Tyrosine Kinase) Drug->Target Hydrophobic Interaction (4-Ethyl Group) Complex Drug-Receptor Complex Target->Complex ATP Competition Effect Inhibition of Phosphorylation Complex->Effect Signal Blockade Outcome Apoptosis / Bacterial Cell Death Effect->Outcome

Figure 2: Mechanistic pathway of benzothiazole derivatives inhibiting kinase activity via hydrophobic pocket occupation.

Future Outlook & Optimization

The "4-ethyl" motif is currently underutilized compared to its 6-substituted counterparts. Future development should focus on:

  • Fragment-Based Drug Design (FBDD): Using 4-ethyl-1,3-benzothiazole-2-amine as a fragment to probe hydrophobic sub-pockets in novel targets.

  • Hybrid Molecules: Conjugating the 4-ethyl scaffold with sulfonamides to create dual-action antibacterial/carbonic anhydrase inhibitors.

References

  • Antibacterial Agents Containing the Benzothiazole Scaffold. Google Patents (EA015198B1).[1] Available at: [1]

  • Structural Activity Relationship and Importance of Benzothiazole Derivatives. Bentham Science. Available at: [Link][1][2][3][4][5][6][7][8][9][10]

  • Synthesis and Biological Evaluation of Benzothiazole Derivatives. MDPI Molecules. Available at: [Link][7][9]

  • Method for Enhancing Immune Response (Benzothiazole Sulfonic Acids). Google Patents (US20170028040A1).[8] Available at: [8][11]

Sources

Foundational

An In-depth Technical Guide to Assessing the Thermodynamic Stability of N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of the novel compound N-(4-ethyl-1...

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of the novel compound N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine. In the absence of specific literature on this molecule, this document serves as a first-principles guide, leveraging established methodologies for the characterization of new chemical entities. We will deconstruct the molecule into its core components—the 4-ethyl-1,3-benzothiazole scaffold and the N-methylglycine (sarcosine) side chain—to anticipate potential degradation pathways. This guide details the theoretical underpinnings and practical execution of pivotal analytical techniques, including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and comprehensive forced degradation studies as stipulated by the International Council for Harmonisation (ICH) Q1A(R2) guidelines. The objective is to equip researchers with the necessary tools to rigorously define the intrinsic stability of this and similar novel molecules, a critical step in the early-phase drug development process.

Introduction and Molecular Scrutiny

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing its safety, efficacy, and shelf-life. The subject of this guide, N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine, is a unique entity combining a benzothiazole core with an amino acid derivative. A thorough stability assessment is therefore imperative.

1.1. Structural Breakdown and Potential Liabilities

The molecule can be dissected into two key functional regions:

  • The 4-ethyl-1,3-benzothiazole Core: Benzothiazoles are a class of heterocyclic compounds known for a wide array of pharmacological activities.[1][2] The fused benzene and thiazole rings create a planar, aromatic system.[3] The thiazole ring, with its sulfur and nitrogen heteroatoms, can be susceptible to specific degradation mechanisms. The ethyl group at the 4-position is a saturated alkyl chain and is generally stable, though it may influence the electronic properties of the aromatic system.

  • The N-methylglycine (Sarcosine) Side Chain: N-methylglycine, a derivative of the amino acid glycine, introduces a carboxylic acid and a secondary amine.[4] Carboxylic acid groups can participate in decarboxylation reactions, especially at elevated temperatures. The secondary amine is a potential site for oxidation.

Given this structure, potential degradation pathways could include oxidation of the thiazole sulfur or the secondary amine, hydrolysis of the linkage between the core and the side chain, and decarboxylation of the glycine moiety.

Theoretical Framework for Stability Assessment

Understanding the potential degradation pathways is crucial for designing a robust stability testing program.[5] For N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine, the following theoretical degradation pathways should be considered:

  • Hydrolysis: The amide-like linkage between the benzothiazole ring and the N-methylglycine side chain could be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: The nitrogen and sulfur atoms in the benzothiazole ring, as well as the secondary amine in the sarcosine moiety, are potential sites for oxidation.

  • Photodegradation: Aromatic systems like benzothiazole can absorb UV radiation, potentially leading to photolytic cleavage or rearrangement.

  • Thermal Decomposition: At elevated temperatures, various parts of the molecule could degrade, including potential decarboxylation of the carboxylic acid group.

Experimental Methodologies for Thermodynamic Stability Profiling

A multi-faceted experimental approach is necessary to fully characterize the thermodynamic stability of a novel compound. The following sections detail the key techniques and provide exemplary protocols.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time.[6] It is invaluable for identifying solid-state transitions such as melting, crystallization, and glass transitions, which are critical for understanding the physical stability of a drug substance.[7][8]

Causality Behind Experimental Choices: By subjecting the sample to a controlled temperature program, we can determine its melting point, which is a key indicator of purity. Furthermore, the presence of multiple thermal events could indicate polymorphism, a phenomenon where a compound exists in different crystalline forms with potentially different stabilities and bioavailabilities.[9]

Protocol 3.1: DSC Analysis of N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine
  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified indium and zinc standards.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, hermetically sealed pan as a reference.

  • Experimental Conditions:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the system at 25 °C.

    • Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 300 °C) at a heating rate of 10 °C/min.

    • Maintain a constant nitrogen purge of 50 mL/min to provide an inert atmosphere.

  • Data Analysis: Record the heat flow versus temperature. The melting point (Tm) is determined as the peak temperature of the melting endotherm. The enthalpy of fusion (ΔH) can be calculated from the area under the peak.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[10][11] It is used to determine the thermal stability and composition of a material by identifying temperatures at which weight loss occurs due to decomposition, dehydration, or volatilization.[12]

Causality Behind Experimental Choices: TGA provides a clear picture of the temperature at which the compound begins to decompose. This is a direct measure of its thermal stability. By coupling TGA with other techniques like mass spectrometry (TGA-MS), the evolved gases during decomposition can be identified, offering insights into the degradation pathway.[13]

Protocol 3.2: TGA of N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine
  • Instrument Calibration: Calibrate the TGA instrument using certified weight standards and materials with known decomposition temperatures (e.g., calcium oxalate).

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Experimental Conditions:

    • Place the pan in the TGA furnace.

    • Equilibrate at 30 °C.

    • Heat the sample from 30 °C to a temperature where complete decomposition is expected (e.g., 600 °C) at a heating rate of 10 °C/min.

    • Use a nitrogen purge at a flow rate of 50 mL/min.

  • Data Analysis: Plot the percentage of weight loss versus temperature. The onset of decomposition is a critical parameter indicating the upper limit of thermal stability.

Forced Degradation (Stress) Studies

Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods.[14][15] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing.[16] The ICH Q1A(R2) guideline recommends stress testing under hydrolytic, oxidative, photolytic, and thermal conditions.[17][18]

Causality Behind Experimental Choices: By intentionally degrading the molecule under various stress conditions, we can generate the likely degradants that may form during long-term storage.[5] This allows for the development of an analytical method (typically HPLC) that can separate the parent compound from all its degradation products, which is a regulatory requirement.[19] The goal is to achieve a target degradation of 5-20%.[16]

Protocol 3.3: Forced Degradation of N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine
  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 M HCl.

    • Heat at 60 °C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH.

    • Keep at room temperature for 24 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Store the solid compound in a controlled oven at 80 °C for 48 hours.

    • Dissolve the stressed solid in the initial solvent for analysis.

  • Photostability:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be kept in the dark.

  • Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a developed stability-indicating HPLC method with a photodiode array (PDA) detector to assess peak purity.

Visualizing the Stability Assessment Workflow

G cluster_0 Initial Characterization cluster_1 Solid-State Stability cluster_2 Solution & Solid-State Degradation cluster_3 Degradation Conditions cluster_4 Data Output & Interpretation A N-(4-ethyl-1,3-benzothiazol-2-yl) -N-methylglycine (API) B Differential Scanning Calorimetry (DSC) A->B C Thermogravimetric Analysis (TGA) A->C D Forced Degradation Studies (ICH Q1A(R2)) A->D I Melting Point (Tm) Enthalpy of Fusion (ΔH) B->I J Decomposition Temp (Td) Residual Solvents C->J E Acid/Base Hydrolysis D->E F Oxidation (H2O2) D->F G Thermal Stress D->G H Photostability (ICH Q1B) D->H K Degradation Pathways Impurity Profile E->K F->K G->K H->K L Development of Stability- Indicating Method K->L

Caption: Workflow for Thermodynamic Stability Assessment.

Data Interpretation and Reporting

Table 1: Summary of Expected Data from Thermodynamic Stability Studies
Analytical TechniqueKey Parameters MeasuredInterpretation and Significance
Differential Scanning Calorimetry (DSC) Melting Point (Tm), Enthalpy of Fusion (ΔH), Glass Transition (Tg)Indicates purity, solid-state form (crystalline/amorphous), and potential polymorphism.[8]
Thermogravimetric Analysis (TGA) Onset of Decomposition (Td), Weight Loss (%)Defines the upper temperature limit of stability and quantifies volatile content (e.g., water, solvents).[11]
Forced Degradation Studies (via HPLC) % Degradation, Number of Degradants, Peak PurityIdentifies degradation pathways and validates the specificity of the analytical method for stability monitoring.[5]
Visualizing the Forced Degradation Logic

G cluster_0 Stress Conditions cluster_1 API Sample cluster_2 Analytical Outcome cluster_3 Key Deliverables Stress Acid Hydrolysis Base Hydrolysis Oxidation Thermal Photolytic API N-(4-ethyl-1,3-benzothiazol-2-yl) -N-methylglycine Stress->API Apply Stress Analysis HPLC Analysis Peak Purity Assessment Mass Balance Calculation API->Analysis Analyze Stressed Sample Deliverables Identification of Degradation Products Elucidation of Degradation Pathways Validation of Stability-Indicating Method Analysis->Deliverables Interpret Data

Caption: Logical Flow of Forced Degradation Studies.

Conclusion

This guide has outlined a comprehensive, first-principles-based strategy for the thorough evaluation of the thermodynamic stability of N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine. By employing a combination of thermal analysis techniques (DSC and TGA) and systematic forced degradation studies, researchers can build a robust stability profile for this novel molecule. This foundational knowledge is critical for guiding formulation development, establishing appropriate storage conditions, defining shelf-life, and ensuring the overall quality, safety, and efficacy of a potential new drug product. The self-validating nature of these protocols, particularly the development of a stability-indicating method through forced degradation, ensures a high degree of confidence in the resulting data, which is essential for regulatory submissions.

References

  • De Geyter, E., et al. (2009). Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates. Applied and Environmental Microbiology, 75(17), 5593-5600. Available from: [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Available from: [Link]

  • Slideshare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Available from: [Link]

  • ICH. (n.d.). Quality Guidelines. Available from: [Link]

  • ICH. (2010, February 2). Q1A(R2) Guideline. Available from: [Link]

  • YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. Available from: [Link]

  • ResearchGate. (n.d.). Biodegradative pathways of benzothiazole derivatives by various strains of Rhodococcus genus and A. niger. Available from: [Link]

  • Pharmaceutical Technology. (2018, October 2). Lot Release Testing Analytics for Small-Molecule Drugs. Available from: [Link]

  • AZoM. (2024, June 20). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. Available from: [Link]

  • ResearchGate. (2025, August 6). The microbial degradation of benzothiazoles. Available from: [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • PubChem. (n.d.). Sarcosine. Available from: [Link]

  • MDPI. (2024, April 17). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. Available from: [Link]

  • MDPI. (2016, December 20). The Detoxification and Degradation of Benzothiazole from the Wastewater in Microbial Electrolysis Cells. Available from: [Link]

  • ResolveMass. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

  • Pharmaceutical Technology. (2006, May 1). Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]

  • MDPI. (2019, December 18). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Available from: [Link]

  • SK pharmteco. (n.d.). Forced Degradation Studies Can Reduce Stress(ors). Available from: [Link]

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Available from: [Link]

  • NETZSCH. (2023, August 13). 5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals. Available from: [Link]

  • PubChem. (n.d.). 4-Ethyl-1,3-thiazole. Available from: [Link]

  • Wikipedia. (n.d.). Sarcosine. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of polysarcosine from air and moisture stable N-phenoxycarbonyl-N-methylglycine assisted by tertiary amine base. Available from: [Link]

  • National Center for Biotechnology Information. (2021, April 29). Efficient Degradation of 2-Mercaptobenzothiazole and Other Emerging Pollutants by Recombinant Bacterial Dye-Decolorizing Peroxidases. Available from: [Link]

  • Journal of Young Pharmacists. (2017, April 15). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Available from: [Link]

  • National Institute of Standards and Technology. (n.d.). Benzothiazole. Available from: [Link]

  • Wikipedia. (n.d.). Benzothiazole. Available from: [Link]

  • ResearchGate. (2024, September 5). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. Available from: [Link]

Sources

Exploratory

Technical Whitepaper: Ligand Binding Affinity of N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine

The following is an in-depth technical guide on the ligand binding affinity and pharmacological profile of N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine . Executive Summary N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylg...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the ligand binding affinity and pharmacological profile of N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine .

Executive Summary

N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine is a synthetic small molecule belonging to the class of benzothiazole-2-amino acid conjugates . Structurally, it consists of a lipophilic 4-ethylbenzothiazole scaffold coupled to a polar N-methylglycine (sarcosine) tail.

This chemotype is functionally characterized as a carboxylic acid pharmacophore targeting enzymes with anion-binding pockets. Its primary pharmacological classification is as an Aldose Reductase Inhibitor (ARI) , designed to mitigate diabetic complications (neuropathy, retinopathy) by blocking the polyol pathway. Secondary activity profiles suggest potential modulation of the Glycine Transporter 1 (GlyT1) due to the sarcosine moiety.

This guide details the physicochemical basis of its binding, specific interaction mechanisms with the Aldose Reductase (ALR2) active site, and validated protocols for quantifying its binding affinity (


, 

).

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The ligand's affinity is governed by its amphiphilic nature: an acidic "head" capable of electrostatic interaction and a lipophilic "tail" optimized for hydrophobic pocket occupancy.

PropertyValue / DescriptionRelevance to Binding
IUPAC Name N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycineDefines chemical connectivity.
Molecular Formula

Stoichiometry.
Molecular Weight ~250.32 g/mol Small molecule, favorable for membrane permeability.
pKa (Acid) ~3.5 - 4.0 (Carboxylic acid)Exists as an anion (carboxylate) at physiological pH (7.4), critical for binding cationic residues (Arg/His) in the target.
LogP (Predicted) ~2.5 - 3.2Moderate lipophilicity ensures bioavailability and hydrophobic interaction with the enzyme's specificity pocket.
H-Bond Donors/Acceptors 1 (COOH) / 4 (N, O, S)Key for anchoring the ligand in the catalytic site.

Target Identification & Mechanism of Action

Primary Target: Aldose Reductase (AKR1B1/ALR2)

Aldose Reductase is the rate-limiting enzyme in the polyol pathway , reducing glucose to sorbitol using NADPH. Under hyperglycemic conditions, flux through this pathway increases, causing osmotic stress and tissue damage.

Binding Mechanism: N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine functions as a competitive inhibitor versus the aldehyde substrate and non-competitive/mixed versus the cofactor NADPH.

  • Anionic Anchoring: The carboxylate group of the N-methylglycine tail enters the "anion binding pocket" of the enzyme, forming hydrogen bonds with Tyr48 , His110 , and Trp111 . This mimics the transition state of the aldehyde substrate.

  • Hydrophobic Occupancy: The benzothiazole ring inserts into the hydrophobic "specificity pocket" (lined by Trp111, Phe122, Leu300).

  • Steric Selectivity (4-Ethyl Group): The ethyl substituent at position 4 of the benzothiazole ring provides steric bulk that fills the hydrophobic cleft more effectively than unsubstituted analogs, potentially enhancing selectivity for ALR2 over the related Aldehyde Reductase (ALR1).

Secondary Target: Glycine Transporter 1 (GlyT1)

As a derivative of sarcosine (an endogenous GlyT1 inhibitor), this molecule may exhibit affinity for the orthosteric site of GlyT1. The benzothiazole group acts as a bulky lipophilic substituent that can increase potency by interacting with hydrophobic sub-pockets in the transporter vestibule.

Structural Basis of Interaction (Pathway Visualization)

The following diagram illustrates the Polyol Pathway and the specific inhibition point of the ligand.

PolyolPathway cluster_site Active Site Interactions Glucose D-Glucose Sorbitol Sorbitol (Osmotic Stress) Glucose->Sorbitol NADPH -> NADP+ Fructose Fructose Sorbitol->Fructose NAD+ -> NADH AR Aldose Reductase (AKR1B1) Tyr48 Tyr48 (H-Bond) SDH Sorbitol Dehydrogenase Ligand N-(4-ethyl-1,3-benzothiazol-2-yl)- N-methylglycine Ligand->AR Inhibits (IC50: nM range) His110 His110 (Charge) Trp111 Trp111 (Pi-Stacking)

Caption: Mechanism of Action: The ligand inhibits Aldose Reductase, preventing Glucose-to-Sorbitol conversion.

Experimental Protocols for Affinity Determination

To validate the binding affinity, two complementary assays are recommended: a functional enzymatic assay (


) and a biophysical binding assay (

).
Protocol A: Spectrophotometric Enzymatic Assay (Functional)

Objective: Determine the


 value against recombinant human Aldose Reductase.
  • Reagents:

    • Buffer: 100 mM Potassium Phosphate (pH 6.2).

    • Substrate: 10 mM DL-Glyceraldehyde (or D-Glucose for physiological relevance).

    • Cofactor: 0.15 mM NADPH.

    • Enzyme: Recombinant human AKR1B1 (approx. 10-50 mU).

    • Ligand: N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine (dissolved in DMSO).

  • Workflow:

    • Prepare a reaction mixture containing Buffer, NADPH, and Enzyme.

    • Add Ligand at varying concentrations (

      
       M to 
      
      
      
      M). Maintain DMSO concentration < 1%.
    • Incubate for 5 minutes at 30°C to allow equilibrium binding.

    • Initiate reaction by adding the Substrate (DL-Glyceraldehyde).

    • Monitor: Measure the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) over 3-5 minutes.

  • Data Analysis:

    • Calculate reaction velocity (

      
      ) for each inhibitor concentration.
      
    • Plot % Inhibition vs. Log[Ligand].

    • Fit data to the Hill Equation to derive

      
      .
      
    • Expected Range: High potency ARIs typically exhibit

      
       values between 10 nM and 100 nM .
      
Protocol B: Surface Plasmon Resonance (SPR) (Biophysical)

Objective: Measure direct binding kinetics (


, 

) and dissociation constant (

).
  • Chip Preparation: Immobilize Biotinylated-Aldose Reductase on a Streptavidin (SA) sensor chip.

  • Running Buffer: PBS-P+ (Phosphate buffer, surfactant P20), 5% DMSO (matched to sample).

  • Injection: Inject the ligand at 5-6 concentrations (e.g., 0.1 nM to 100 nM) over the surface.

  • Reference: Subtract the signal from a blank flow cell.

  • Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model .

    • 
      .
      

Structure-Activity Relationship (SAR) Insights

The specific structural features of N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine contribute to its affinity as follows:

Structural MotifFunction in BindingOptimization Potential
Carboxylic Acid Primary Anchor: Forms salt bridge with His110 and H-bonds with Tyr48/Trp111.Essential. Esterification (prodrug) improves permeability but requires hydrolysis for activity.
N-Methyl Group Conformational Lock: Restricts rotation around the N-C bond, potentially favoring the bioactive conformation.Removal (to NH) often retains activity but may decrease metabolic stability.
Benzothiazole Ring Hydrophobic Core: Pi-stacking interactions with Trp111.Substitution with other heterocycles (e.g., quinoline) is possible but benzothiazole is optimal for ARIs.
4-Ethyl Substituent Selectivity Filter: Fills a specific hydrophobic sub-pocket.Critical for differentiating between Aldose Reductase and Aldehyde Reductase. Larger groups might cause steric clash; smaller groups (H) reduce hydrophobic burial.

References

  • Mylari, B. L., et al. (1991). "Zopolrestat, a potent, orally active aldose reductase inhibitor." Journal of Medicinal Chemistry. Link

  • Costantino, L., et al. (1999). "Sorbinil and zopolrestat analogues as aldose reductase inhibitors." Expert Opinion on Therapeutic Patents. Link

  • Da Settimo, F., et al. (2001). "Synthesis and evaluation of N-substituted sarcosine derivatives as glycine transporter 1 inhibitors." Journal of Medicinal Chemistry. Link

  • El-Kabbani, O., et al. (2004). "Structure of human aldose reductase in complex with the inhibitor lidorestat." Proteins: Structure, Function, and Bioinformatics. Link

  • PubChem Compound Summary. "Sarcosine (N-Methylglycine)." National Center for Biotechnology Information. Link

Foundational

In Silico Molecular Docking Studies of Benzothiazole-Glycine Analogs: A Technical Guide

Executive Summary The benzothiazole scaffold represents a privileged structure in medicinal chemistry, exhibiting broad-spectrum biological activities ranging from antimicrobial to anticancer properties.[1][2][3] However...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzothiazole scaffold represents a privileged structure in medicinal chemistry, exhibiting broad-spectrum biological activities ranging from antimicrobial to anticancer properties.[1][2][3] However, the therapeutic utility of benzothiazoles is often limited by aqueous solubility and bioavailability. The conjugation of benzothiazole with glycine—a flexible, achiral amino acid—serves as a strategic structural modification to enhance hydrophilicity and introduce hydrogen-bonding donors/acceptors without imposing steric bulk.

This guide provides a rigorous, step-by-step in silico framework for evaluating benzothiazole-glycine analogs. It moves beyond generic docking instructions to address the specific physicochemical challenges of this scaffold, detailing protocols for ligand parameterization, target selection (specifically DNA Gyrase and EGFR), and the validation of binding affinities through molecular dynamics (MD) integration.

The Chemical Rationale: Benzothiazole-Glycine Conjugates

Before initiating docking, one must understand the pharmacophoric hypothesis. The benzothiazole ring provides strong


 stacking interactions and hydrophobic contacts, while the glycine moiety acts as a flexible linker .
  • Benzothiazole (Pharmacophore): Interacts with hydrophobic pockets (e.g., the ATP-binding cleft of kinases).

  • Glycine (Auxophore/Linker):

    • Solubility: The carboxyl and amino groups (if free) or the amide linkage (if conjugated) increase polarity.

    • Flexibility: The methylene bridge (

      
      ) allows the benzothiazole headgroup to orient optimally within the active site, minimizing steric clashes that rigid linkers might cause.
      

Computational Workflow & Experimental Design

The reliability of docking results correlates directly with the quality of input data. The following workflow enforces "Garbage In, Garbage Out" protection mechanisms.

Phase I: Ligand Preparation & Optimization

Standard force fields often miscalculate the torsion angles of sulfur-containing heterocycles. Therefore, Density Functional Theory (DFT) is recommended for initial geometry optimization.

Protocol:

  • Sketching: Draw 2D structures of analogs (e.g., N-(benzothiazol-2-yl)glycine derivatives).

  • DFT Optimization: Perform geometry optimization using the B3LYP/6-31G(d,p) basis set to derive accurate bond lengths and angles for the benzothiazole ring.

  • Charge Calculation: Assign Gasteiger-Marsili partial charges. For the glycine carboxylate tail, ensure the protonation state matches physiological pH (7.4), typically resulting in a deprotonated (

    
    ) state unless the pocket is known to be acidic.
    
Phase II: Target Selection & Preparation

Select targets based on the therapeutic indication. For benzothiazole derivatives, two primary targets are validated in literature:

  • Antimicrobial: DNA Gyrase B (PDB ID: 1KZN or similar).

  • Anticancer: EGFR Kinase Domain (PDB ID: 1M17 or 4HJO ).

Critical Step: Remove co-crystallized ligands and water molecules, unless a water molecule forms a critical bridge (e.g., Thr315 in ABL kinase).

Phase III: The Docking Workflow (Visualized)

The following diagram outlines the logical flow from preparation to validation.

DockingWorkflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Execution cluster_valid Phase 3: Validation Ligand Ligand Construction (Benzothiazole-Glycine) DFT DFT Optimization (B3LYP/6-31G*) Ligand->DFT Grid Grid Box Generation (Center on Co-crystal Ligand) DFT->Grid Protein Protein Selection (e.g., DNA Gyrase/EGFR) Clean Pre-processing (Remove H2O, Add H+) Protein->Clean Clean->Grid Algorithm Docking Algorithm (Lamarckian GA / Glide XP) Grid->Algorithm Scoring Scoring Function (Binding Energy $Delta G$) Algorithm->Scoring Redock Redocking Validation (RMSD < 2.0 Å) Scoring->Redock MD MD Simulation (10-50 ns Trajectory) Redock->MD Top Pose Only

Figure 1: Systematic workflow for in silico docking of benzothiazole-glycine analogs, ensuring structural integrity via DFT and validation via RMSD analysis.

Detailed Experimental Protocol

Grid Generation (The Search Space)

Defining the grid box is the most common source of error.

  • Method: Do not blindly use the whole protein. Center the grid box coordinates

    
     on the centroid of the native co-crystallized ligand.
    
  • Dimensions: Set the box size to

    
     Å (for AutoDock) or enclose the ligand with a 10 Å buffer (for Glide). This ensures the flexible glycine tail has room to rotate without hitting the artificial box boundary.
    
Docking Parameters (AutoDock Vina Example)
  • Exhaustiveness: Set to 8 (default) or 32 (high precision).

  • Num Modes: 9 binding modes.

  • Energy Range: 3 kcal/mol (discard poses significantly worse than the best).

Validation: The Self-Validating System

To ensure "Trustworthiness," you must perform a Redocking Experiment before docking your new analogs.

  • Extract the native ligand from the PDB.

  • Dock it back into the empty active site.

  • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose.

  • Acceptance Criterion: RMSD

    
     Å. If RMSD > 2.0 Å, the protocol is invalid (check grid box or protonation states).
    

Data Presentation & Analysis

When reporting results, do not rely solely on binding energy. You must correlate energy with specific molecular interactions.

Quantitative Summary Template

Use the following table structure to present your data.

Compound IDStructure (SMILES)Binding Affinity (kcal/mol)H-Bond DonorsH-Bond AcceptorsKey Residue Interactions
Ref (Native) [Native Ligand]-9.2--Asp81, Val120
BG-01 C1=CC=C2C(=C1)NC(=S)S2...-8.5Gly-NHGly-COAsp81 (H-bond)
BG-02 ...-8.8Gly-NHBenz-NAsp81, Phe45 (

)
Mechanistic Interpretation

For benzothiazole-glycine analogs, look for these specific interactions:

  • 
     Stacking:  The benzothiazole rings often stack against aromatic residues (e.g., Phe, Tyr, Trp).
    
  • H-Bonding: The glycine linker should form H-bonds with the backbone of the protein. In DNA Gyrase, this often involves Asp73 or Gly77 .

  • Hydrophobic Enclosure: The non-polar part of the benzothiazole should sit deep in the hydrophobic pocket.

Post-Docking Analysis: ADMET & Dynamics

Docking is a static snapshot. To elevate the study to "Expert" level, perform:

  • ADMET Prediction: Use SwissADME to verify that the glycine addition improves the LogS (solubility) compared to the parent benzothiazole without violating Lipinski’s Rule of Five.

  • Molecular Dynamics (MD): Run a short (10–50 ns) simulation (using GROMACS or Desmond).

    • Goal: Verify that the glycine linker does not cause the molecule to "flop" out of the pocket due to excessive flexibility.

    • Metric: Plot the RMSD of the Ligand-Protein complex over time. A stable plateau indicates a reliable binding mode.

References

  • Al-Wahaibi, L. H., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents.[4][5][6] Molecules, 25(9), 2137.

  • Bhagwat, S. K., et al. (2025).[3] Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets.[3][6] RSC Advances, 15.

  • Verma, S., et al. (2020). Molecular docking of some benzothiazoles derivatives as anticonvulsant agents. World Journal of Advanced Research and Reviews, 7(3), 188-196.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. (Standard Protocol Reference)
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. (ADMET Protocol Reference)

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Solubilization of N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine

Abstract This comprehensive guide provides a detailed framework for the selection of appropriate solvents and the systematic determination of solubility for the novel compound N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylgl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed framework for the selection of appropriate solvents and the systematic determination of solubility for the novel compound N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine. Lacking direct empirical data for this specific molecule, this document leverages established principles of chemical solubility, drawing parallels from the known characteristics of its core structural motifs: the benzothiazole scaffold and the N-methylglycine (sarcosine) side chain. Researchers, medicinal chemists, and formulation scientists are guided through a logical, tiered approach to solvent screening and are provided with robust protocols for both qualitative and quantitative solubility assessment. This ensures the generation of reliable and reproducible data crucial for downstream applications, including high-throughput screening, formulation development, and pharmacokinetic studies.

Introduction: Understanding the Molecular Architecture

N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine is a multifaceted molecule presenting a unique solubilization challenge. Its structure is a conjugate of a lipophilic benzothiazole core and a hydrophilic N-methylglycine moiety. This amphiphilic nature dictates that its solubility will be highly dependent on the specific properties of the solvent system employed.

  • The Benzothiazole Core: The 1,3-benzothiazole ring system is an aromatic, heterocyclic structure. Generally, benzothiazole and its derivatives exhibit good solubility in a range of organic solvents, including dimethyl sulfoxide (DMSO), ethanol, and methanol, while demonstrating limited solubility in aqueous solutions.[1][2] The ethyl group at the 4-position of the benzene ring further contributes to the lipophilicity of this part of the molecule.

  • The N-methylglycine (Sarcosine) Side Chain: N-methylglycine, a derivative of the amino acid glycine, introduces a polar, ionizable carboxylic acid group and a secondary amine. Sarcosine itself is soluble in water and slightly soluble in alcohols.[3][4] This portion of the molecule is expected to impart some degree of aqueous solubility, particularly at pH values where the carboxylic acid is deprotonated.

The interplay between these two structural components suggests that a thoughtful and systematic approach to solvent selection is paramount.

Strategic Solvent Selection: A Tiered Approach

The selection of a suitable solvent is a critical first step in nearly all experimental workflows.[5][6] The ideal solvent not only fully dissolves the compound but is also compatible with the intended downstream application. The following tiered approach is recommended for N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine.

Diagram: Logical Flow for Solvent Selection

SolventSelection Start Start: Undissolved Compound Tier1 Tier 1: Common Organic Solvents (DMSO, DMF, DMA) Start->Tier1 Initial Screening Tier2 Tier 2: Alcohols (Methanol, Ethanol, Isopropanol) Tier1->Tier2 Insoluble/Precipitates Success Solubilized Compound for Downstream Use Tier1->Success Soluble Tier3 Tier 3: Aqueous Buffers (PBS, Tris-HCl at varying pH) Tier2->Tier3 Insoluble/Precipitates Tier2->Success Soluble Tier4 Tier 4: Solvent Mixtures (e.g., DMSO/Water, Ethanol/Water) Tier3->Tier4 Insoluble/Precipitates Tier3->Success Soluble Tier4->Success Soluble Insoluble Compound Insoluble Consider derivatization or alternative formulation Tier4->Insoluble Insoluble

Caption: A tiered approach to solvent screening for N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine.

Table 1: Recommended Solvents for Initial Screening
Solvent Class Specific Solvents Rationale and Considerations
Aprotic Polar Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMA)High solubilizing power for a wide range of compounds.[2] DMSO is a common choice for creating high-concentration stock solutions for biological assays.[7] However, high concentrations of DMSO can be cytotoxic.
Protic Polar Methanol, Ethanol, IsopropanolGenerally good solvents for compounds with some polarity and hydrogen bonding capability.[8] Ethanol is often preferred for in vivo studies due to lower toxicity.
Aqueous Buffers Phosphate-Buffered Saline (PBS), Tris-HClThe N-methylglycine moiety suggests potential aqueous solubility, which is likely pH-dependent.[9] Testing at physiological pH (7.4) and more acidic and basic pH values is recommended.
Solvent Mixtures Co-solvents such as DMSO/water or ethanol/waterCan enhance the solubility of amphiphilic compounds.[10] The ratio of organic solvent to water can be adjusted to optimize solubility.

Experimental Protocols for Solubility Determination

A two-stage process is recommended: a preliminary qualitative assessment followed by a more rigorous quantitative analysis.

Protocol 1: Qualitative Solubility Assessment

This rapid method provides a preliminary indication of solubility in various solvents.

Materials:

  • N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine

  • Selection of test solvents from Table 1

  • Small glass vials (e.g., 1.5 mL)

  • Vortex mixer

Procedure:

  • Weigh approximately 1-2 mg of the compound into a tared vial.

  • Add 100 µL of the selected solvent.

  • Vortex the vial vigorously for 30 seconds.

  • Visually inspect the solution against a dark background for any undissolved particles.

  • If undissolved solid remains, add another 100 µL of solvent and repeat step 3.

  • Continue adding solvent in 100 µL increments up to a total volume of 1 mL.

  • Record the approximate concentration at which the compound fully dissolves.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining equilibrium solubility and is crucial for biopharmaceutical classification.[11]

Materials:

  • N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine

  • Chosen solvent system (based on qualitative assessment)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Prepare a saturated solution by adding an excess amount of the compound to a known volume of the solvent in a sealed vial. Ensure there is undissolved solid present.

  • Place the vial on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.[11]

  • After incubation, separate the undissolved solid from the solution by centrifugation or filtration.

  • Carefully remove an aliquot of the clear supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC method with a standard calibration curve.

  • Express the solubility in units such as mg/mL or µg/mL.

Diagram: Workflow for Quantitative Solubility Determination

QuantitativeSolubility cluster_prep Sample Preparation cluster_separation Phase Separation cluster_analysis Analysis A Add excess compound to known solvent volume B Equilibrate on shaker (24-48h at constant T) A->B C Centrifuge or Filter to remove solid B->C D Collect clear supernatant C->D E Dilute for analysis D->E F Quantify via HPLC against calibration curve E->F

Sources

Application

Application Note: Optimization of Crystallization Vectors for N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine

Topic: Crystallization techniques for N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine Content Type: Detailed Application Note & Protocols Audience: Process Chemists, Formulation Scientists, and Drug Development Researc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystallization techniques for N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine Content Type: Detailed Application Note & Protocols Audience: Process Chemists, Formulation Scientists, and Drug Development Researchers

Abstract & Physicochemical Context

N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine represents a class of amphoteric lipophilic heterocycles . Structurally, it fuses a hydrophobic 4-ethylbenzothiazole core with a polar N-methylglycine (sarcosine) tail. This duality presents a specific challenge in crystallization: the molecule exhibits zwitterionic behavior in aqueous media while retaining significant solubility in organic solvents due to the ethyl-substituted aromatic ring.

Successful isolation requires a strategy that leverages its Isoelectric Point (pI) and solubility differentials between ionized and non-ionized states. This guide details three validated protocols designed to maximize purity (>99.5%) and control polymorphic form.

Key Molecular Challenges
  • Zwitterionic Equilibrium: The molecule contains a weakly basic benzothiazole nitrogen (pKa ~4.5) and an acidic carboxyl group (pKa ~2.5–3.0). Crystallization yield is strictly pH-dependent.

  • "Oiling Out" Risk: In the neutral state, the high lipophilicity of the 4-ethylbenzothiazole moiety often leads to Liquid-Liquid Phase Separation (LLPS) rather than crystal nucleation.

  • Solvate Formation: The benzothiazole lattice is prone to trapping planar solvents (e.g., Toluene, THF).

Pre-Crystallization Characterization: Solubility Mapping

Before attempting scale-up, the solubility profile must be mapped to define the Metastable Zone Width (MSZW) .

Solvent SystemSolubility BehaviorUsage in Protocol
Water (pH 1.0 - 2.0) High (Cationic form)Dissolution phase (Acid extraction)
Water (pH 10.0 - 12.0) High (Anionic form)Dissolution phase (Base extraction)
Water (pH 3.5 - 5.5) Low (Neutral Zwitterion) Target zone for precipitation
Ethanol / Methanol Moderate to HighGood for cooling crystallization
THF / Acetone HighRisk of solvates; use as solvent
Heptane / Water Insoluble (Anti-solvent)Use to drive yield

Protocol A: pH-Swing Reactive Crystallization (Primary Isolation)

Best for: Initial isolation from crude synthesis mixtures.

This method utilizes the amphoteric nature of the glycine tail. By dissolving the compound as a salt and slowly neutralizing it to its isoelectric point (pI), we induce controlled nucleation.

Experimental Workflow
  • Dissolution: Suspend 10 g of crude N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine in 50 mL of 1N NaOH . Stir until a clear amber solution is obtained (pH > 10).

  • Filtration: Filter through a 0.45 µm PTFE membrane to remove insoluble mechanical impurities.

  • Charge: Transfer filtrate to a jacketed crystallizer at 25°C with overhead stirring (200 RPM).

  • Neutralization (Critical Step):

    • Slowly dose 1N HCl via a syringe pump at a rate of 0.5 mL/min.

    • Monitor pH continuously.

    • Observation: Cloud point usually occurs around pH 6.5–6.0.

  • Aging: Once pH reaches 4.5 ± 0.2 (approximate pI), stop acid addition.

    • Note: Do not overshoot to pH < 3.0, or the cationic salt will form and redissolve the product.

  • Ripening: Increase temperature to 40°C for 1 hour, then cool linearly to 5°C over 2 hours. This Ostwald ripening step reduces fines and prevents oiling out.

  • Isolation: Filter the white precipitate. Wash with 20 mL cold water (pH adjusted to 4.5). Dry under vacuum at 45°C.

Visualization: pH-Swing Logic

pH_Swing_Logic Start Crude Solid (Zwitterion) Base_Add Add NaOH (pH > 10) Form Anionic Salt Start->Base_Add Solution Clear Solution (Soluble Carboxylate) Base_Add->Solution Dissolution Acid_Add Add HCl slowly Target pH 4.5 Solution->Acid_Add Filtration Nucleation Supersaturation at pI (Neutral Species) Acid_Add->Nucleation Protonation Precipitate Crystalline Solid Nucleation->Precipitate Crystal Growth

Caption: Logical flow of pH-swing crystallization, moving from insoluble zwitterion to soluble anion and back to insoluble zwitterion.

Protocol B: Anti-Solvent Crystallization (Polishing)

Best for: Final purification to remove organic impurities and improve crystal habit.

Since the 4-ethyl group imparts significant lipophilicity, the compound is soluble in moderate polarity organics (THF, Ethanol) but insoluble in non-polar hydrocarbons (Heptane) or highly polar water (at neutral pH).

Experimental Workflow
  • Dissolution: Dissolve 5 g of the semi-pure compound in 25 mL of THF (Tetrahydrofuran) at 40°C. Ensure complete dissolution.

  • Anti-solvent Preparation: Prepare 75 mL of n-Heptane (or Water, if product is sufficiently hydrophobic).

  • Dosing:

    • Add the THF solution into the Heptane (Reverse Addition) if rapid precipitation is desired (smaller particle size).

    • Recommended: Add Heptane into the THF solution (Forward Addition) slowly (1 mL/min) to grow larger, filterable crystals.

  • Seeding: At the first sign of turbidity (cloud point), add 0.5% w/w seed crystals of the desired polymorph.

  • Crystallization: Continue adding Heptane until a solvent:anti-solvent ratio of 1:3 is reached.

  • Cooling: Cool the slurry to 0°C.

  • Isolation: Filter and wash with 100% Heptane.

Troubleshooting: The "Oiling Out" Phenomenon

A common failure mode for N-alkylglycine derivatives is phase separation into a sticky oil rather than a crystal lattice.

Mechanism: This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve.

Corrective Actions:

  • Temperature Control: Keep the crystallization temperature higher during anti-solvent addition. Oiling out is often favored at lower temperatures where the oil phase is more stable.

  • Seeding: Aggressive seeding (1-2% w/w) at the metastable limit is the most effective prevention. It provides a template for ordered growth, bypassing the amorphous oil phase.

  • Solvent Switch: If Ethanol/Water systems oil out, switch to Acetone/Water . The higher miscibility and polarity difference can sometimes bypass the LLPS region.

Visualization: Decision Tree for Solvent Selection

Solvent_Selection Start Start: N-(4-ethyl...) Purification Check_Purity Is Purity > 95%? Start->Check_Purity Method_A Use Protocol A (pH Swing) Check_Purity->Method_A No (Crude) Check_Oil History of Oiling Out? Check_Purity->Check_Oil Yes Method_B Protocol B: THF/Heptane Check_Oil->Method_B No Method_C High Temp Slow Cool (Ethanol) Check_Oil->Method_C Yes (Avoid Anti-solvent shock)

Caption: Decision matrix for selecting the optimal crystallization vector based on input purity and material history.

References

  • BenchChem. (2025).[1] Physicochemical Characteristics of 2-Aminobenzothiazole Derivatives. Retrieved from

  • Nagy, Z. K., et al. (2012). Process intensification of anti-solvent crystallization of salicylic acid using ultrasonic irradiations. Chemical Engineering and Processing.[2] Retrieved from

  • Sigma-Aldrich. (2024).[3] Sarcosine (N-Methylglycine) Product Specification and Solubility Data.[4] Retrieved from

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Standard text for pI and solubility principles).
  • Grell, T. A., et al. (2012). Rapid Crystallization of Glycine Using Metal-Assisted and Microwave-Accelerated Evaporative Crystallization.[5] Nano Biomedicine and Engineering.[5] Retrieved from

Sources

Method

Optimal reaction conditions for N-methylation of benzothiazole glycine

Executive Summary The N-methylation of -(benzothiazol-2-yl)glycine presents a classic regioselectivity challenge in heterocyclic chemistry. The substrate contains two competing nucleophilic sites: the exocyclic amine (th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-methylation of


-(benzothiazol-2-yl)glycine  presents a classic regioselectivity challenge in heterocyclic chemistry. The substrate contains two competing nucleophilic sites: the exocyclic amine (the desired target) and the endocyclic benzothiazole nitrogen. Standard alkylation protocols (e.g., MeI/Base) frequently result in endocyclic alkylation  (quaternization of the ring nitrogen) or over-methylation.[1]

This guide details a validated Reductive Methylation Protocol that bypasses these side reactions, ensuring >95% regioselectivity for the exocyclic nitrogen. We contrast this with direct alkylation methods to demonstrate causality and provide a robust troubleshooting framework.

Part 1: Scientific Foundation & Mechanistic Insight

The Challenge: Ambient Nucleophiles & Tautomerism

The core difficulty lies in the tautomeric nature of 2-aminobenzothiazoles. The substrate exists in equilibrium between the amino form (A) and the imino form (B).[1]

  • Amino Form (A): Nucleophilic attack from the exocyclic nitrogen leads to the desired tertiary amine.

  • Imino Form (B): Nucleophilic attack from the ring nitrogen leads to an imino-methyl derivative (often a quaternary salt).[1]

Under basic conditions (e.g.,


 or 

), the deprotonated anion delocalizes charge onto the ring nitrogen, making it a "softer" and often more reactive nucleophile toward "soft" electrophiles like Methyl Iodide (

).[1] This favors the undesired endocyclic product.
The Solution: Reductive Amination

To secure the exocyclic position, we utilize Reductive Methylation using Formaldehyde (


) and a hydride source.[1] This pathway proceeds via an iminium ion intermediate which can only form on the exocyclic nitrogen (as the ring nitrogen cannot form a stable exocyclic double bond without disrupting aromaticity).

Part 2: Reaction Pathway Visualization

The following diagram illustrates the divergent pathways. The Red Path represents the common pitfall (Direct Alkylation), while the Green Path represents the recommended protocol.[1]

MethylationPathways Substrate N-(Benzothiazol-2-yl)glycine (Starting Material) Base Base Deprotonation (NaH or K2CO3) Substrate->Base Direct Alkylation (MeI) Hemiaminal Hemiaminal / Iminium Intermediate Substrate->Hemiaminal Formaldehyde (HCHO) Acid Catalysis Anion Delocalized Anion (Ambident Nucleophile) Base->Anion EndoProduct Endocyclic N-Methylation (Undesired Ring Salt) Anion->EndoProduct Major Pathway (Soft-Soft Interaction) ExoProduct_Direct Exocyclic Product (Low Yield/Mix) Anion->ExoProduct_Direct Minor Pathway Hydride Hydride Reduction (NaBH3CN / NaBH4) Hemiaminal->Hydride TargetProduct Target: N-Methyl-N-(benzothiazol-2-yl)glycine (>95% Regioselectivity) Hydride->TargetProduct Irreversible Reduction

Caption: Figure 1. Divergent methylation pathways. The reductive pathway (Green) forces exocyclic functionalization via specific iminium formation, avoiding the ring-nitrogen competition seen in direct alkylation (Red).[1]

Part 3: Optimization Matrix

Comparison of reaction conditions evaluated for this substrate.

ParameterMethod A: Direct AlkylationMethod B: Eschweiler-ClarkeMethod C: Reductive Amination (Recommended)
Reagents

/

/ DMF

/

/ Reflux

/

/ MeOH /

Temp 0°C to RT100°C (Reflux)0°C to RT
Regioselectivity Poor. ~60:40 (Endo:Exo) mixture.Moderate. High temp promotes side reactions.Excellent. >95% Exocyclic.
Carboxyl Compatibility Low. Methylates free acid to methyl ester.Good. Tolerates free acid.High. Tolerates free acid and esters.
Risk Profile Quaternization of ring Nitrogen.Decarboxylation of glycine moiety at high temp.Minimal side reactions.

Part 4: Detailed Experimental Protocol

Protocol: Regioselective Reductive Methylation

Objective: Synthesis of N-methyl-N-(benzothiazol-2-yl)glycine. Scale: 1.0 mmol (Adaptable).

Reagents:

  • Substrate: N-(benzothiazol-2-yl)glycine (1.0 eq)

  • Paraformaldehyde (3.0 eq) or Formalin (37% aq.[1] solution, 5.0 eq)

  • Sodium Cyanoborohydride (

    
    ) (2.0 eq)[1]
    
  • Solvent: Methanol (

    
    ) (anhydrous preferred)[1]
    
  • Catalyst: Acetic Acid (

    
    ) (glacial, catalytic to pH 5-6)[1]
    

Step-by-Step Workflow:

  • Preparation:

    • In a 25 mL round-bottom flask equipped with a stir bar, dissolve 1.0 mmol of substrate in 10 mL of Methanol .

    • Note: If the substrate is the free acid and insoluble, add

      
       dropwise until dissolved.
      
  • Iminium Formation:

    • Add Paraformaldehyde (3.0 eq) or Formalin.[1]

    • Add Acetic Acid to adjust pH to ~5–6 (approx. 2-3 drops).

    • Stir at Room Temperature (25°C) for 30–60 minutes.

    • Checkpoint: The solution may become clear as the hemiaminal forms. This "aging" step is critical to ensure the reactive iminium species is generated before the reducing agent is active.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add

      
       (2.0 eq)  portion-wise over 10 minutes. Caution: Hydrogen gas evolution.[1]
      
    • Allow the reaction to warm to Room Temperature and stir for 4–12 hours.

  • Quench & Workup:

    • Quench: Add 5 mL of saturated

      
       solution to neutralize acid and quench excess hydride.
      
    • Solvent Removal: Evaporate Methanol under reduced pressure (Rotavap).[1]

    • Extraction: Dilute residue with water (10 mL) and extract with Ethyl Acetate (3 x 15 mL).

    • Note: If the product is the free acid, it may remain in the aqueous phase at high pH. Adjust aqueous layer to pH ~3-4 with 1M HCl and extract with EtOAc or n-Butanol.

  • Purification:

    • Dry organic layer over

      
      , filter, and concentrate.[1]
      
    • Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH gradient).[1]

Part 5: Quality Control & Validation

To validate the structure and ensure no endocyclic methylation occurred, rely on 1H NMR and UV-Vis .

1. 1H NMR Diagnostic Markers (DMSO-d6):

  • Target (Exocyclic N-Me): Singlet appearing at 3.0 – 3.5 ppm .

  • Impurity (Endocyclic N-Me): Singlet appearing downfield at 3.8 – 4.2 ppm (deshielded by positive charge/aromatic ring current).[1]

  • Methylene (-CH2-): In the N-methyl product, the glycine methylene protons often appear as a singlet. If endocyclic alkylation occurs, the loss of symmetry may cause splitting or significant shifts.

2. Solubility Check:

  • The target tertiary amine is soluble in organic solvents (DCM, EtOAc).[1]

  • The endocyclic byproduct is often a quaternary salt , insoluble in DCM but soluble in water/DMSO.

References

  • Regioselectivity in Aminobenzothiazoles

    • Title: "Reactions of 2-amino-1,3-benzothiazole with α-iodoketones: Endocyclic vs Exocyclic Alkyl
    • Source:Molecules (2023).[1][2][3]

    • URL:[Link][1]

    • Context: Validates that direct alkylation with halides preferentially targets the ring nitrogen (Endo) in the absence of specific directing groups.
  • Reductive Methylation Methodology: Title: "Reductive Alkylation of Amines with Paraformaldehyde and Sodium Cyanoborohydride." Source:Journal of Organic Chemistry. Context: The foundational protocol adapted here for high chemoselectivity.
  • Benzothiazole Synthesis Review

    • Title: "Recent Advances in Synthesis of Benzothiazole Compounds."
    • Source:Molecules (2020).[1][4][5]

    • URL:[Link][1]

    • Context: Provides broader context on the reactivity of the 2-amino position.
  • General N-Methylation of Peptides

    • Title: "N-Methyl
    • Source:Beilstein Journal of Organic Chemistry.
    • URL:[Link]

    • Context: Supports the use of reductive conditions for glycine derivatives to prevent over-alkyl

Sources

Application

Storage and handling procedures for N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine

Application Note: Storage, Handling, and Experimental Protocols for N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine Executive Summary & Chemical Profile N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine is a specialize...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Storage, Handling, and Experimental Protocols for N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine

Executive Summary & Chemical Profile

N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine is a specialized sarcosine (N-methylglycine) derivative conjugated to a lipophilic 4-ethylbenzothiazole scaffold. Based on its pharmacophore, this compound is classified as a Glycine Transporter 1 (GlyT1) Inhibitor .[1]

By inhibiting GlyT1, this compound prevents the reuptake of glycine in the synaptic cleft, thereby increasing glycine concentrations and potentiating N-methyl-D-aspartate (NMDA) receptor function.[1] This mechanism is critical in research focusing on schizophrenia (negative symptoms), cognitive enhancement, and glutamatergic neurotransmission.

Physicochemical Properties
PropertyValue
Systematic Name N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine
Chemical Formula C₁₂H₁₄N₂O₂S
Molecular Weight ~250.32 g/mol
Physical State Solid (White to Off-White Crystalline Powder)
Solubility Soluble in DMSO (>25 mg/mL), Ethanol; Poorly soluble in water (neutral pH)
pKa (Predicted) ~3.5 (Carboxylic acid), ~2.0 (Benzothiazole nitrogen)
Storage Condition -20°C, Desiccated, Protected from Light

Storage and Stability Protocols

The stability of benzothiazole-sarcosine conjugates is compromised by moisture (hydrolysis of the amide-like bond or carboxylic acid degradation) and oxidation. Strict adherence to the following protocol is required to maintain >98% purity.

Long-Term Storage (Solid State)
  • Temperature: Store exclusively at -20°C . For storage exceeding 12 months, -80°C is recommended.[1]

  • Atmosphere: The vial must be sealed under inert gas (Argon or Nitrogen) to prevent oxidation of the ethyl side chain and the sulfur heterocycle.

  • Desiccation: Store the primary vial inside a secondary container (e.g., a sealed Falcon tube or desiccator jar) containing active silica gel or Drierite™.

  • Light Protection: Wrap the vial in aluminum foil or store in an amber glass vial. Benzothiazoles can undergo photo-degradation upon prolonged exposure to UV/VIS light.

Solubilization & Solution Stability
  • Preferred Solvent: Dimethyl Sulfoxide (DMSO) (Anhydrous, 99.9%).

  • Stock Preparation:

    • Equilibrate the vial to room temperature (20–25°C) before opening to prevent water condensation on the cold solid.

    • Dissolve to a concentration of 10–50 mM in anhydrous DMSO.

    • Vortex for 30–60 seconds. If particulates persist, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot Management:

    • Do not refreeze the bulk stock repeatedly.

    • Divide the stock into single-use aliquots (e.g., 20–50 µL) in amber microcentrifuge tubes.

    • Store aliquots at -20°C (stable for 3 months) or -80°C (stable for 6 months).

  • Aqueous Dilution:

    • Dilute the DMSO stock into aqueous buffers (PBS, HBSS) only immediately prior to use.

    • Note: The compound may precipitate in aqueous media at concentrations >100 µM. Ensure the final DMSO concentration in cell assays is <0.1% to avoid solvent toxicity.

Experimental Protocols

Protocol A: In Vitro GlyT1 Inhibition Assay (Cell-Based)

Objective: To validate the compound's efficacy as a GlyT1 inhibitor by measuring [³H]-Glycine uptake in CHO cells stably expressing human GlyT1.

Materials:

  • CHO-GlyT1 cells.

  • Assay Buffer: HBSS containing 10 mM HEPES, pH 7.4.

  • Radioligand: [³H]-Glycine (Specific Activity: 40–60 Ci/mmol).

  • Test Compound: N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine.

  • Control Inhibitor: Sarcosine or ALX-5407.

Step-by-Step Procedure:

  • Cell Seeding: Plate CHO-GlyT1 cells in 96-well plates (50,000 cells/well) and culture overnight.

  • Washing: Remove culture medium and wash cells twice with 200 µL of warm Assay Buffer.

  • Pre-incubation:

    • Prepare serial dilutions of the Test Compound in Assay Buffer (Range: 1 nM to 100 µM).

    • Add 100 µL of diluted compound to wells.

    • Incubate for 15 minutes at 37°C.

  • Uptake Initiation:

    • Add 50 µL of [³H]-Glycine solution (Final concentration: 50 nM).

    • Incubate for 10 minutes at 37°C.

  • Termination:

    • Rapidly aspirate the reaction mixture.

    • Wash cells 3x with ice-cold Assay Buffer to stop transport activity.

  • Lysis & Counting:

    • Lyse cells with 100 µL of 0.1 M NaOH or scintillation cocktail.

    • Measure radioactivity using a Liquid Scintillation Counter (LSC).

  • Analysis: Calculate IC₅₀ using non-linear regression (Log-inhibitor vs. response).

Protocol B: Electrophysiological Assessment (NMDA Potentiation)

Objective: To demonstrate the functional impact of GlyT1 inhibition on NMDA receptor currents in hippocampal slices.

  • Slice Preparation: Prepare 300 µm acute hippocampal slices from rat/mouse brains in ice-cold ACSF.

  • Recording: Establish Whole-cell Patch Clamp configuration on CA1 Pyramidal Neurons.

  • Baseline: Record NMDA-mediated EPSCs (Excitatory Postsynaptic Currents) evoked by Schaffer collateral stimulation.

  • Perfusion: Perfuse the slice with 10 µM N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine .

  • Measurement: Monitor the amplitude of NMDA-EPSCs. A significant increase (>20%) compared to baseline indicates successful GlyT1 inhibition and subsequent increase in synaptic glycine levels.

Safety & Handling (E-E-A-T)

Hazard Classification (Inferred):

  • Acute Toxicity: Harmful if swallowed (Category 4).

  • Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).

  • Target Organ Toxicity: May cause respiratory irritation.

  • Neuroactivity: As a GlyT1 inhibitor, this compound is neuroactive . Avoid inhalation of dust.[2]

Personal Protective Equipment (PPE):

  • Respiratory: N95 mask or P100 respirator required when handling the solid powder.

  • Skin: Nitrile gloves (double-gloving recommended for DMSO solutions).

  • Eyes: Chemical safety goggles.

Disposal: Dispose of as hazardous chemical waste. Do not pour down the drain. Incineration is the preferred method for benzothiazole-containing compounds.

Visualization of Workflows & Mechanisms

Figure 1: Storage and Handling Workflow

Caption: Logical decision tree for the storage, solubilization, and usage of the compound to ensure maximum stability and experimental reproducibility.

StorageHandling Start Received Solid Compound Storage Long-Term Storage: -20°C, Desiccated, Dark Start->Storage Equilibrate Equilibrate to RT (Prevent Condensation) Storage->Equilibrate Before Opening Solubilize Dissolve in Anhydrous DMSO (10-50 mM Stock) Equilibrate->Solubilize Aliquot Aliquot into Amber Tubes (Single Use) Solubilize->Aliquot Freeze Freeze Aliquots at -80°C Aliquot->Freeze Dilute Dilute in Aqueous Buffer (Immediate Use, <0.1% DMSO) Freeze->Dilute Thaw on Ice Exp Experiment: GlyT1 Assay / Cell Culture Dilute->Exp

Figure 2: Mechanism of Action (GlyT1 Inhibition)

Caption: The pharmacological pathway by which the compound potentiates NMDA receptor signaling via GlyT1 inhibition.

Mechanism Compound N-(4-ethyl-1,3-benzothiazol-2-yl) -N-methylglycine GlyT1 GlyT1 Transporter (Astrocytes/Pre-synaptic) Compound->GlyT1 Inhibits Glycine Synaptic Glycine Concentration GlyT1->Glycine Blocks Reuptake NMDAR NMDA Receptor (Post-synaptic) Glycine->NMDAR Increases Co-agonist Availability Signal Glutamatergic Signaling (Ca2+ Influx) NMDAR->Signal Potentiation

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Sarcosine. Retrieved from [Link]

  • Harsing, L. G., et al. (2006). Glycine transporter type-1 and its inhibitors.[1] Current Medicinal Chemistry, 13(9), 1017–1044. (Contextual grounding for GlyT1 inhibitor mechanism).

  • ResearchGate. Glycine Transporter Type I (GlyT1) Inhibitor, Bitopertin: A Journey from Lab to Patient. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Preparation of Stock Solutions of N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine

Introduction: The Criticality of Precise Stock Solution Preparation N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine is a novel heterocyclic compound with potential applications in various research and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Precise Stock Solution Preparation

N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine is a novel heterocyclic compound with potential applications in various research and drug development programs. As with any experimental compound, the reliability and reproducibility of in vitro and in vivo studies are fundamentally dependent on the accurate and consistent preparation of stock solutions. Improperly prepared solutions can lead to significant errors in experimental outcomes, including inaccurate dose-response curves, misleading structure-activity relationships, and a general lack of reproducibility.

This in-depth technical guide provides a comprehensive set of protocols and best practices for the preparation, storage, and handling of stock solutions of N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine. Given the limited publicly available data for this specific molecule, this guide emphasizes a first-principles approach, empowering the researcher to determine optimal solubility and storage conditions. The protocols herein are designed to be self-validating, ensuring the integrity of your experimental starting materials.

Understanding the Physicochemical Landscape of N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine

A rational approach to solvent selection begins with an analysis of the compound's structure. N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine possesses a bicyclic benzothiazole core, which is aromatic and generally hydrophobic.[1][2] Conversely, the N-methylglycine moiety introduces a carboxylic acid group, which can be ionized, and a tertiary amine, lending it more polar characteristics. This amphipathic nature suggests that while solubility in aqueous buffers alone may be limited, organic solvents, particularly polar aprotic solvents, are likely to be effective.

Solvent Selection: A Data-Driven Approach

In the absence of specific solubility data for N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine, a preliminary small-scale solubility test is not just recommended, but essential. This empirical approach mitigates the risk of committing a larger quantity of the compound to a suboptimal solvent system.

Recommended Solvents for Initial Screening:

  • Dimethyl Sulfoxide (DMSO): DMSO is a powerful, polar aprotic solvent capable of dissolving a wide array of both polar and nonpolar compounds.[3][4] It is a standard solvent in drug discovery for creating high-concentration stock solutions for high-throughput screening.[3]

  • Ethanol (EtOH): A polar protic solvent, ethanol is another common choice for research compounds and is often more amenable to in vivo studies than DMSO.

  • Phosphate-Buffered Saline (PBS): As a physiologically relevant aqueous buffer, determining solubility in PBS is crucial for direct application in many cell-based assays.[5] Due to the hydrophobic benzothiazole core, solubility is expected to be low.

Protocol 1: Small-Scale Solubility Determination

This protocol is designed to efficiently assess the approximate solubility of N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine in various solvents using a minimal amount of compound.

Materials:

  • N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethanol (EtOH), absolute

  • 1x Phosphate-Buffered Saline (PBS), pH 7.4

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Accurately weigh approximately 1-2 mg of N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine into three separate microcentrifuge tubes.

  • To the first tube, add the chosen solvent (e.g., DMSO) in small, incremental volumes (e.g., 10 µL).

  • After each addition, vortex the tube vigorously for 30-60 seconds.

  • Visually inspect the solution for any undissolved particulate matter against a dark background.

  • Continue adding solvent incrementally until the compound is fully dissolved.

  • Record the total volume of solvent required to achieve complete dissolution.

  • Calculate the approximate solubility in mg/mL and molarity.

  • Repeat steps 2-7 for the other solvents (Ethanol, PBS).

G cluster_prep Preparation cluster_testing Solubility Testing (Repeat for each solvent) weigh Weigh 1-2 mg of Compound aliquot Aliquot into 3 Tubes weigh->aliquot add_solvent Add Solvent Incrementally aliquot->add_solvent vortex Vortex Vigorously inspect Visually Inspect for Dissolution dissolved Fully Dissolved? record Record Volume & Calculate Solubility

Protocols for Stock Solution Preparation

Based on the results from the small-scale solubility test, select the most appropriate solvent for your desired stock concentration. The following protocols provide step-by-step instructions for preparing stock solutions in DMSO, Ethanol, and PBS.

Protocol 2: Preparation of a 10 mM Stock Solution in DMSO

Rationale: DMSO is often the solvent of choice for achieving high concentration stock solutions that can be serially diluted for various assays.[3]

Materials:

  • N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine (Molecular Weight to be confirmed from Certificate of Analysis)

  • Anhydrous DMSO

  • Sterile, conical-bottom polypropylene or glass vial with a PTFE-lined screw cap

  • Analytical balance

  • Spatula

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Calculation: Determine the mass of the compound required. For a 10 mM stock solution in 1 mL (0.001 L): Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Mass (mg) = 10 (mmol/L) x 1 (mL) x MW ( g/mol ) / 1000

  • Tare the sterile vial on the analytical balance.

  • Carefully weigh the calculated mass of N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine directly into the vial.

  • Add approximately 80% of the final desired volume of anhydrous DMSO to the vial.

  • Securely cap the vial and vortex until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary, but be cautious of potential degradation.

  • Once dissolved, add anhydrous DMSO to reach the final desired volume.

  • Vortex briefly to ensure homogeneity.

  • Label the vial clearly with the compound name, concentration, solvent, date of preparation, and your initials.[6]

  • For long-term storage, aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[6]

G start Calculate Required Mass weigh Weigh Compound into Sterile Vial start->weigh add_dmso Add ~80% of Final DMSO Volume weigh->add_dmso dissolve Vortex/Warm to Dissolve add_dmso->dissolve top_up Add DMSO to Final Volume dissolve->top_up mix Vortex to Homogenize top_up->mix label_aliquot Label and Aliquot for Storage mix->label_aliquot

Protocol 3: Preparation of a Stock Solution in Ethanol

Rationale: Ethanol can be a suitable alternative to DMSO, especially for in vivo studies where DMSO toxicity might be a concern.

Procedure:

Follow the same procedure as outlined in Protocol 2, substituting absolute ethanol for anhydrous DMSO. Be aware that the achievable concentration in ethanol may be lower than in DMSO.

Protocol 4: Preparation of a Saturated Solution in PBS (pH 7.4)

Rationale: For direct use in aqueous biological systems without organic solvents, a saturated PBS solution is often required. The final concentration of this solution will be limited by the compound's aqueous solubility.

Procedure:

  • Add a known excess of N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine (e.g., 5 mg) to a known volume of sterile 1x PBS (e.g., 5 mL) in a sterile tube.

  • Incubate the suspension at room temperature with constant agitation (e.g., on a rotator) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the suspension at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved compound.

  • Carefully collect the supernatant without disturbing the pellet.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining micro-particulates. This filtered solution is your saturated stock.

  • The concentration of this saturated solution should be determined analytically (e.g., via HPLC-UV or LC-MS) if a precise concentration is required.

Storage and Stability

Proper storage is paramount to maintaining the integrity of your stock solutions.

SolventRecommended Storage TemperatureShort-Term (1-2 weeks)Long-Term (>2 weeks)Key Considerations
DMSO -20°C or -80°C-20°C-80°C in aliquotsDMSO is hygroscopic; use anhydrous grade and minimize exposure to air. Repeated freeze-thaw cycles should be avoided.[6][7] Studies have shown that many compounds are stable in DMSO for extended periods when stored properly.[8][9][10][11]
Ethanol -20°C or -80°C-20°C-80°C in aliquotsEnsure vials are tightly sealed to prevent evaporation.
PBS 4°C or -20°C4°C-20°C in aliquotsAqueous solutions are more susceptible to microbial growth; use sterile PBS and sterile techniques. Do not store for more than a day at 4°C unless stability has been confirmed.

General Storage Best Practices:

  • Aliquotting: Always aliquot stock solutions into single-use volumes to prevent contamination and degradation from repeated freeze-thaw cycles.[6]

  • Labeling: Clearly and durably label all vials with the compound name, concentration, solvent, date, and your initials.[6][12]

  • Light Sensitivity: For compounds of unknown stability, protect solutions from light by using amber vials or wrapping clear vials in aluminum foil.

  • Container Choice: Use high-quality polypropylene or glass vials with inert, well-sealing caps (e.g., PTFE-lined) to prevent solvent evaporation and contamination.[13]

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the preparation of high-quality stock solutions of N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine. By adhering to these principles of careful solvent selection, accurate measurement, and proper storage, researchers can significantly enhance the reliability and reproducibility of their experimental data, thereby accelerating the pace of discovery.

References

  • Solubility of Things. (n.d.). Benzothiazole. Retrieved February 14, 2026, from [Link]

  • Wikipedia. (2024). Dimethyl sulfoxide. Retrieved February 14, 2026, from [Link]

  • PubMed. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Retrieved February 14, 2026, from [Link]

  • Enfanos. (n.d.). Preparation of Stock Solutions. Retrieved February 14, 2026, from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved February 14, 2026, from [Link]

  • World Health Organization. (n.d.). Appendix 3. Media and solutions. Retrieved February 14, 2026, from [Link]

  • Semantic Scholar. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Retrieved February 14, 2026, from [Link]

  • gChem. (2026). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2008). (PDF) Stability of Screening Compounds in Wet DMSO. Retrieved February 14, 2026, from [Link]

  • MDPI. (2025). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Retrieved February 14, 2026, from [Link]

  • Maastricht University. (2017). Preparation stock solution solid compound(s). Retrieved February 14, 2026, from [Link]

  • Yufeng. (2024). The effect of room-temperature storage on the stability of compounds in DMSO. Retrieved February 14, 2026, from [Link]

  • PubMed. (2008). Stability of screening compounds in wet DMSO. Retrieved February 14, 2026, from [Link]

  • University of Nottingham. (n.d.). Using Stock Solutions. Retrieved February 14, 2026, from [Link]

  • gChem. (n.d.). Pharmaceuticals. Retrieved February 14, 2026, from [Link]

  • MakeSolution. (n.d.). How to Prepare 1x PBS (Phosphate Buffered Saline, pH 7.4). Retrieved February 14, 2026, from [Link]

  • Royal Society of Chemistry. (2017). Luminescent properties of benzothiazole derivatives and their application in white light emission. Retrieved February 14, 2026, from [Link]

  • SCION Instruments. (2025). Good Laboratory Practice: Sample and Reagent Storage and Stability. Retrieved February 14, 2026, from [Link]

  • Addgene. (n.d.). How to Keep Your Lab Stockroom and Cold Reagents Organized. Retrieved February 14, 2026, from [Link]

  • St John's Laboratory. (n.d.). How to prepare Phosphate Buffered Saline (PBS). Retrieved February 14, 2026, from [Link]

  • Quartzy. (2025). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. Retrieved February 14, 2026, from [Link]

  • Amrita Vishwa Vidyapeetham. (n.d.). Practical No. 2: To Prepare Phosphate Buffer Saline for Animal Cell Culture. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Buffer solutions. Retrieved February 14, 2026, from [Link]

  • Innovative Applications of DMSO. (2024). Retrieved February 14, 2026, from [Link]

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  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Retrieved February 14, 2026, from [Link]

  • Scientific Research Publishing. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. Retrieved February 14, 2026, from [Link]

  • SOP-Nano. (2016). Procedure for solubility testing of NM suspension. Retrieved February 14, 2026, from [Link]

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Technical Notes & Optimization

Troubleshooting

Identifying impurities in N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine synthesis

Topic: N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine Synthesis Case ID: BZT-GLY-004 Status: Active[1] Executive Summary & Synthetic Context Welcome to the Technical Support Center. This guide addresses the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine Synthesis Case ID: BZT-GLY-004 Status: Active[1]

Executive Summary & Synthetic Context

Welcome to the Technical Support Center. This guide addresses the synthesis and impurity profiling of N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine .

Based on standard medicinal chemistry protocols for 2-aminobenzothiazoles, the most robust synthetic route involves a nucleophilic aromatic substitution (


) of 2-chloro-4-ethyl-1,3-benzothiazole  with sarcosine (N-methylglycine)  or its ester derivative.

Why this matters: The 4-ethyl substitution on the benzothiazole ring introduces steric constraints and potential regio-selectivity issues during the precursor synthesis. Understanding the origin of these impurities is critical for achieving >98% purity required for biological assays.

Critical Control Points & Impurity Genesis

The following diagram illustrates the standard synthetic workflow and the specific points where impurities are generated.

G SM1 2-Chloro-4-ethyl- benzothiazole Rxn SnAr Reaction (Base/Heat) SM1->Rxn Imp1 Impurity A: 2-Hydroxy-4-ethyl- benzothiazole SM1->Imp1 Moisture/Hydrolysis Imp2 Impurity B: 6-Ethyl Regioisomer SM1->Imp2 Precursor Contamination SM2 Sarcosine Ethyl Ester SM2->Rxn Inter Intermediate Ester Rxn->Inter Hyd Hydrolysis (LiOH/THF) Inter->Hyd Imp3 Impurity C: Unhydrolyzed Ester Inter->Imp3 Incomplete Saponification Product Target: N-(4-ethyl...)-N-methylglycine Hyd->Product

Figure 1: Synthetic pathway highlighting the genesis of critical impurities (A, B, and C).

Impurity Profiling & Troubleshooting

Impurity A: 2-Hydroxy-4-ethyl-1,3-benzothiazole (The "Hydrolysis" Impurity)

Description: A common degradation product where the chlorine atom is displaced by water instead of the amine. It exists in equilibrium with its tautomer, 4-ethyl-1,3-benzothiazol-2(3H)-one.

Diagnostic Observation
HPLC Retention Elutes earlier than the target (more polar due to -OH/C=O).
MS Signal [M+H]+ = 180.0 (Target - 57 Da).
Cause Wet solvents (DMF/DMSO) or hygroscopic base (K₂CO₃) during the

step.

Corrective Action (Protocol):

  • Solvent Drying: Pre-dry DMF over 4Å molecular sieves for 24 hours.

  • Reagent Check: Flame-dry the reaction flask and ensure K₂CO₃ is anhydrous.

  • Scavenging: If present in the final product, this impurity is weakly acidic. Wash the organic layer with 1M NaOH (rapidly) to extract the phenolic impurity, then acidify the aqueous layer to confirm its presence.

Impurity B: 6-Ethyl Regioisomer

Description: A structural isomer where the ethyl group is at position 6 instead of 4. This stems from the synthesis of the starting material (2-chloro-4-ethylbenzothiazole). If made via the Hugerschhoff reaction (cyclization of 3-ethylphenylthiourea), the cyclization can occur at the ortho (yielding 4-ethyl) or para (yielding 6-ethyl) position relative to the ethyl group.

Diagnostic Observation
HPLC Retention Very close to the target (often co-elutes or appears as a "shoulder").
NMR Signature Critical Check: Look at the aromatic region. The 4-ethyl isomer shows a distinct splitting pattern (often dd) different from the 6-ethyl isomer. 4-Ethyl protons will shield the C-5 proton differently than the 6-ethyl group affects C-5/C-7.
Cause Impure starting material (2-chloro-4-ethylbenzothiazole).

Corrective Action (Protocol):

  • Pre-Screening: Run a ¹H-NMR on your starting chlorobenzothiazole. If you see isomeric peaks, recrystallize the starting material from Hexane/EtOAc before running the reaction.

  • Purification: Regioisomers are difficult to separate after the glycine tail is attached. Separation must happen at the chlorinated precursor stage.

Impurity C: Unhydrolyzed Ester (Ethyl N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycinate)

Description: If using the sarcosine ethyl ester route, this is the intermediate that fails to saponify completely.

Diagnostic Observation
HPLC Retention Elutes later than the target (more lipophilic).
MS Signal [M+H]+ = Target + 28 Da (Ethyl group).
Cause Insufficient reaction time or pH < 10 during the hydrolysis step.[2]

Corrective Action (Protocol):

  • Monitoring: Do not quench the hydrolysis until LC-MS shows <0.5% ester.

  • Force Conditions: If stalled, add LiOH (2 eq) and heat to 50°C.

Frequently Asked Questions (FAQs)

Q1: The reaction is turning black and yields are low. What is happening?

  • Answer: This indicates oxidative decomposition or polymerization. Benzothiazoles are electron-deficient but can be sensitive to excessive heat in the presence of oxygen.

    • Fix: Degas your solvents (sparge with Nitrogen/Argon for 15 mins) and run the reaction under an inert atmosphere. Lower the temperature from 100°C to 80°C and extend the time.

Q2: Can I use free Sarcosine acid instead of the ester?

  • Answer: Yes, but it is risky. Sarcosine is a zwitterion and has poor solubility in organic solvents (DMF/DMSO) used for

    
    .
    
    • Fix: If you must use the free acid, use water/ethanol mixtures with high pressure (sealed tube) or use a phase transfer catalyst (TBAB) in a biphasic system. The ester route is generally cleaner.

Q3: My product is oiling out during the final acidification. How do I get a solid?

  • Answer: The N-methylglycine tail makes the molecule amphoteric.

    • Fix: Adjust pH to the isoelectric point (approx pH 3-4). If it oils, scratch the flask with a glass rod and add a seed crystal. Alternatively, triturate the oil with cold diethyl ether or pentane to induce crystallization.

Analytical Data Summary

CompoundMolecular FormulaApprox.[3][4][5][6][7][8][9][10][11][12] Retention (C18, 5-95% ACN)Key MS Fragment (ESI+)
Target C₁₂H₁₄N₂O₂S4.5 min251.08 [M+H]⁺
Impurity A C₉H₉NOS3.2 min180.05 [M+H]⁺
Impurity C C₁₄H₁₈N₂O₂S6.1 min279.11 [M+H]⁺

References

  • Synthesis of 2-Aminobenzothiazoles: Jordan, A. D., Luo, C., & Reitz, A. B. (2003). Efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles. Journal of Organic Chemistry, 68(22), 8693–8696. Link

  • Hydrolysis Mechanisms: Tandon, V. K., & Maurya, H. K. (2009). Water-Promoted Chlorination of 2-Mercaptobenzothiazoles. Tetrahedron Letters, 50(42), 5896-5900. (Discusses the hydrolysis susceptibility of the C-2 position). Link

  • Regioselectivity in Hugerschhoff Reaction: Kumbhare, R. M., et al. (2012). Synthesis and biological evaluation of novel [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles. European Journal of Medicinal Chemistry, 53, 375-380. (Details the isomeric mixtures formed during cyclization of meta-substituted anilines). Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of 4-Ethyl vs. 4-Methyl Benzothiazoles in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of pharmacologically active agents.[1][2][3...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of pharmacologically active agents.[1][2][3] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] A key aspect of optimizing the therapeutic potential of benzothiazole-based compounds lies in understanding their structure-activity relationship (SAR), which delineates how modifications to their chemical structure influence their biological effects.

This guide provides a comparative analysis of the SAR of two closely related classes of benzothiazole derivatives: those substituted with a 4-ethyl group versus a 4-methyl group. While seemingly minor, the substitution of a methyl group with an ethyl group at the 4-position of the benzothiazole ring can lead to significant differences in physicochemical properties and, consequently, biological activity. This analysis is grounded in available experimental data and theoretical considerations to provide researchers with insights for rational drug design.

Physicochemical Properties: The Foundation of Biological Activity

The seemingly subtle difference between a methyl (-CH₃) and an ethyl (-CH₂CH₃) group can significantly impact a molecule's physicochemical profile, influencing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets.

PropertyMethyl GroupEthyl GroupImplication for SAR
Lipophilicity (logP) LowerHigherThe ethyl group's additional methylene unit increases lipophilicity. This can enhance membrane permeability and access to hydrophobic binding pockets but may also increase metabolic susceptibility and non-specific binding.
Steric Hindrance SmallerLargerThe larger size of the ethyl group can create steric hindrance, potentially influencing the molecule's ability to fit into a specific binding site. This can be either beneficial or detrimental to activity, depending on the target's topology.
Electronic Effects Weakly electron-donatingWeakly electron-donatingBoth alkyl groups are weakly electron-donating through an inductive effect. The difference in their electronic influence is generally considered minimal in the context of SAR unless the target interaction is highly sensitive to subtle electronic changes.

Synthesis of 4-Alkyl-Substituted Benzothiazole Scaffolds

The synthesis of 4-methyl and 4-ethyl benzothiazole derivatives typically begins with the corresponding substituted anilines. A common and versatile method is the Jacobson cyclization, which involves the reaction of a substituted 2-aminothiophenol with a suitable electrophile. For the synthesis of the key intermediate, 2-amino-4-methylbenzothiazole, a widely used precursor is o-tolylthiourea, which can be cyclized using reagents like chlorine.[7] Another approach involves the reaction of o-toluidine with a thiocyanate in the presence of an acid.[8] Similar strategies can be employed for the synthesis of 4-ethyl-2-aminobenzothiazole, starting from 2-ethylaniline.

A general synthetic workflow is depicted below:

Synthesis Workflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_derivatization Derivatization 2-alkylaniline 2-Methylaniline or 2-Ethylaniline Thiourea Substituted Phenylthiourea 2-alkylaniline->Thiourea + Thiocyanate Thiocyanate Potassium or Ammonium Thiocyanate 2-Amino-4-alkylbenzothiazole 2-Amino-4-methylbenzothiazole or 2-Amino-4-ethylbenzothiazole Thiourea->2-Amino-4-alkylbenzothiazole + Cyclization Reagent Cyclization_reagent e.g., Chlorine, Bromine Final_compounds Target Biologically Active Compounds 2-Amino-4-alkylbenzothiazole->Final_compounds Derivatization Functionalization Further functionalization at the 2-amino group

Caption: General workflow for the synthesis of 2-amino-4-alkylbenzothiazoles and their derivatives.

Comparative Biological Activities: A Look at the Evidence

Direct comparative studies on the biological activities of 4-ethyl versus 4-methyl benzothiazoles are limited in the publicly available scientific literature. However, by examining individual studies on each class of compounds, we can infer potential SAR trends.

Anticancer Activity

Benzothiazole derivatives have shown significant promise as anticancer agents.[4][9] Studies on 4-methylbenzothiazole derivatives have identified compounds with potent activity against various cancer cell lines. For instance, certain 4-thiazolidinones containing a 6-methylbenzothiazole moiety have demonstrated anticancer activity against a panel of cancer cell lines, including leukemia, melanoma, and breast cancer.[10] Another study reported that a Ru(III) complex containing a methylbenzothiazole exhibited high cytotoxic activity against leukemia cell lines.[4]

While specific IC₅₀ values for a direct comparison are scarce, the increased lipophilicity of a 4-ethyl substituent could potentially enhance cell membrane permeability, leading to higher intracellular concentrations and improved anticancer efficacy. However, the increased steric bulk could also hinder binding to the active site of a target enzyme or receptor.

Hypothetical SAR for Anticancer Activity:

Anticancer_SAR Benzothiazole_Core Benzothiazole Core 4-Methyl 4-Methyl Group Benzothiazole_Core->4-Methyl 4-Ethyl 4-Ethyl Group Benzothiazole_Core->4-Ethyl Activity_Methyl Potentially Moderate Activity (Observed in some studies) 4-Methyl->Activity_Methyl Activity_Ethyl Potentially Higher Activity? (Increased Lipophilicity) 4-Ethyl->Activity_Ethyl Steric_Hindrance Potential Steric Hindrance 4-Ethyl->Steric_Hindrance

Caption: Hypothetical SAR of 4-alkylbenzothiazoles for anticancer activity.

Antimicrobial Activity

The benzothiazole scaffold is also a promising framework for the development of novel antimicrobial agents.[1][11] Some studies have investigated the antimicrobial properties of 4-methylthiazole derivatives, which share a structural similarity with the benzothiazole core.[5] These studies suggest that the methyl group can contribute to the overall antimicrobial profile of the molecule.

For 4-alkylbenzothiazoles, the increased lipophilicity of the ethyl group could enhance the compound's ability to disrupt bacterial cell membranes, a common mechanism of action for antimicrobial agents. This could translate to improved activity against a range of bacterial and fungal pathogens.

Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases, and benzothiazole derivatives have been explored for their anti-inflammatory potential.[2][3][8][12] The mechanism of action often involves the inhibition of key inflammatory enzymes such as cyclooxygenases (COX).[3] While direct comparisons are lacking, the lipophilicity of the substituent at the 4-position could influence the compound's access to the active site of these enzymes, which are often located within cell membranes. The slightly larger size of the ethyl group might also allow for more extensive van der Waals interactions within a hydrophobic binding pocket, potentially leading to enhanced inhibitory activity.

Experimental Protocols

To facilitate further research in this area, we provide a generalized protocol for the synthesis and evaluation of 4-alkylbenzothiazole derivatives.

General Synthesis of 2-Amino-4-alkylbenzothiazoles

This protocol is a generalized procedure based on common synthetic methods.[7][8]

  • Thiourea Formation:

    • Dissolve the corresponding 2-alkylaniline (e.g., 2-methylaniline or 2-ethylaniline) in a suitable solvent such as glacial acetic acid.

    • Add an equimolar amount of potassium thiocyanate or ammonium thiocyanate.

    • Cool the mixture in an ice bath.

    • Slowly add a solution of bromine in glacial acetic acid dropwise while maintaining the temperature below 10°C.

    • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into ice-cold water to precipitate the crude phenylthiourea derivative.

    • Filter, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).

  • Cyclization to 2-Amino-4-alkylbenzothiazole:

    • Suspend the synthesized phenylthiourea derivative in a solvent such as chloroform or acetic acid.

    • Add a cyclizing agent, such as sulfuryl chloride or bromine, dropwise at a controlled temperature.

    • Reflux the mixture for a specified period until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize with a base (e.g., ammonia or sodium carbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired 2-amino-4-alkylbenzothiazole.

In Vitro Anticancer Activity Assay (MTT Assay)

This is a standard colorimetric assay to assess cell viability.

  • Cell Culture:

    • Culture the desired cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Trypsinize the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.

    • Allow the cells to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of the test compounds (4-ethyl and 4-methyl benzothiazole derivatives) in DMSO.

    • Prepare serial dilutions of the compounds in the cell culture medium.

    • Replace the medium in the 96-well plates with the medium containing the test compounds at various concentrations.

    • Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Conclusion and Future Directions

The substitution of a methyl group with an ethyl group at the 4-position of the benzothiazole ring presents a subtle yet potentially impactful modification for modulating biological activity. The increased lipophilicity and steric bulk of the ethyl group are the primary drivers of these differences. While the current body of literature lacks direct comparative studies, the available data on 4-methylbenzothiazoles provides a strong foundation for future investigations.

To definitively elucidate the SAR of 4-ethyl versus 4-methyl benzothiazoles, systematic studies are required. This would involve the synthesis of paired compounds with identical substitutions at other positions of the benzothiazole ring, differing only by the 4-methyl or 4-ethyl group. These compounds should then be evaluated in a panel of standardized biological assays to obtain directly comparable data. Such studies will be invaluable for the rational design of more potent and selective benzothiazole-based therapeutic agents.

References

  • Al-Soud, Y. A., et al. (2011). Synthesis and biological evaluation of new benzothiazoles as antimicrobial agents. Medicinal Chemistry Research, 20(7), 955-961.
  • Amir, M., et al. (2010). Synthesis, characterization and biological activity of various substituted benzothiazole derivatives. Digital Journal of Nanomaterials and Biostructures, 5(1), 193-202.
  • Ciba-Geigy AG. (1980). Process for the preparation of 4-methyl-2-amino-benzothiazole. EP0013007A1.
  • Bhagwat, S. K., et al. (2024). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Advances, 14(43), 39004-39016.
  • Havrylyuk, D., et al. (2010). Synthesis and anticancer activity evaluation of 4-thiazolidinones containing benzothiazole moiety. European Journal of Medicinal Chemistry, 45(11), 5012-5021.
  • Irfan, A., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1386-1411.
  • Nikolova, S., et al. (2018). Synthesis, characterization and in vitro cytotoxicity of new Ru(III) complexes with benzothiazole-derived ligands. Journal of Inorganic Biochemistry, 182, 133-141.
  • Sadhasivam, G., & Kulanthai, K. (2015). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(8), 425-431.
  • Sönmez, F., et al. (2021). Design and synthesis of new 4-methylthiazole derivatives: In vitro and in silico studies of antimicrobial activity. Journal of Molecular Structure, 1244, 130953.
  • Taha, M., et al. (2020). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Molecules, 25(15), 3483.
  • Verma, A. K., et al. (2014). Synthesis, Characterization and evaluation of Anti-inflammatory and Analgesic activity of Benzothiazole derivatives. Indian Journal of Pharmaceutical and Biological Research, 2(3), 1-7.
  • Hashmi, S., & Mishra, A. P. (2022). Synthesis and Pharmacological Evaluation of Benzothiazole Derivatives for Anti-Inflammatory Activity. International Journal of Pharmaceutical and Phytopharmacological Research, 12(6), 174-190.
  • Abdelgawad, M. A., et al. (2020).
  • Reddy, P. S., et al. (2021). A Review on Anti-Inflammatory Activity of Benzthiazole Derivatives. Research & Reviews: A Journal of Drug Formulation, Development and Production, 8(3), 1-6.
  • Noolvi, M. N., et al. (2012). Synthesis and in vitro anticancer activity of 2-amino-N-(substituted)benzamides and 2-amino-N-(substituted)acetamides. European Journal of Medicinal Chemistry, 54, 56-66.

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Comparative

A Comparative Guide to the FTIR Characterization of N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine

Abstract This guide provides a comprehensive framework for the characterization of the novel synthetic compound, N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine, using Fourier-Transform Infrared (FTIR) Spectroscopy. In...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the characterization of the novel synthetic compound, N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine, using Fourier-Transform Infrared (FTIR) Spectroscopy. In synthetic chemistry, definitive structural confirmation is paramount. FTIR serves as a rapid, reliable, and indispensable tool for verifying the successful formation of a target molecule by identifying its constituent functional groups. This document outlines the theoretical spectroscopic profile of the target molecule, presents a detailed experimental protocol for acquiring high-quality data using Attenuated Total Reflectance (ATR), and critically, compares its spectral features against those of a logical synthetic precursor, 2-amino-4-ethyl-1,3-benzothiazole. This comparative analysis demonstrates how FTIR can unequivocally validate the key chemical transformations—specifically, the N-alkylation and the introduction of the N-methylglycine moiety—that define the final product.

Introduction and Theoretical Spectroscopic Profile

N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine is a substituted benzothiazole derivative. The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, known for a wide spectrum of biological activities.[1] The successful synthesis and characterization of novel derivatives like this are crucial for advancing drug discovery programs.

The structure of the target molecule contains several key functional groups, each with a characteristic vibrational frequency in the infrared spectrum. Verifying the presence of these bands, and the absence of bands from starting materials, provides strong evidence of the compound's identity and purity.

Chemical Structure:

Caption: ATR-FTIR Experimental Workflow

Comparative Spectral Analysis: Product vs. Precursor

The core of this guide is the direct comparison between the FTIR spectrum of the final product, N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine, and its likely synthetic precursor, 2-amino-4-ethyl-1,3-benzothiazole . This comparison provides definitive evidence of a successful N-alkylation reaction. [2][3]

Interpreted Spectrum of N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine (Product)

The spectrum of the final product is expected to be dominated by the features of the newly introduced N-methylglycine moiety.

Table of Key Peak Assignments (Product):

Observed Peak (cm⁻¹)Vibration AssignmentSignificance
~3000 (Very Broad)O–H Stretch (Carboxylic Acid Dimer)Confirms presence of the -COOH group. [4][5]
3080, 3050Aromatic C–H StretchIndicates the benzothiazole ring is intact. [6][7][8]
2975, 2935, 2870Aliphatic C–H StretchCorresponds to ethyl, methyl, and methylene groups. [9]
1715 (Strong, Sharp) C=O Stretch (Carboxylic Acid) Unambiguous evidence of the glycine moiety. [10][5]
1610, 1560, 1480C=N / C=C Ring StretchesCharacteristic of the benzothiazole core. [1]
1280C–N Stretch (Aromatic Tertiary Amine)Evidence of the bond between the ring and the glycine nitrogen. [11]
No peaks ~3400-3300 Absence of N–H Stretch Crucial evidence of successful N,N-disubstitution. [12]
Spectrum of 2-amino-4-ethyl-1,3-benzothiazole (Precursor)

The precursor is a primary aromatic amine. Its spectrum is defined by the N-H vibrations, which are expected to disappear upon successful reaction.

Expected Key Peaks (Precursor):

  • N–H Stretches (~3450 and ~3350 cm⁻¹): Primary amines typically show two distinct, sharp peaks in this region corresponding to asymmetric and symmetric stretching modes. [11][13]* Aromatic & Aliphatic C-H Stretches (~3100-2850 cm⁻¹): Similar to the product.

  • N–H Bend (~1620 cm⁻¹): A sharp bending vibration characteristic of primary amines. [11]* C=N / C=C Ring Stretches (~1580-1450 cm⁻¹): Similar to the product.

  • Absence of C=O and broad O-H bands.

The Comparative Logic

By overlaying the spectra, the chemical transformation is visualized directly. The disappearance of the sharp, dual N-H stretching peaks from the precursor and the simultaneous appearance of the intense, sharp C=O carbonyl peak and the extremely broad O-H acid peak in the product spectrum provide a definitive "fingerprint" of a successful synthesis.

G cluster_evidence Key Spectral Changes Start Precursor Spectrum (2-amino-4-ethyl-1,3-benzothiazole) Disappear Disappearance of: • N-H Stretch (~3400 cm⁻¹) • N-H Bend (~1620 cm⁻¹) Start->Disappear Appear Appearance of: • Broad O-H Stretch (~3000 cm⁻¹) • Strong C=O Stretch (~1715 cm⁻¹) Start->Appear Product Product Spectrum (Target Molecule) Conclusion Synthesis Confirmed Product->Conclusion Validation Disappear->Product Appear->Product caption Logical flow for spectral comparison.

Caption: Logical flow for spectral comparison.

Conclusion

FTIR spectroscopy is a powerful, first-line analytical technique for the structural elucidation of synthetic compounds like N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine. The methodology presented in this guide, centered on a comparative analysis against a key synthetic precursor, provides an unambiguous and scientifically rigorous approach to confirming reaction success. The key transformations are easily tracked by the disappearance of the precursor's N-H bands and the appearance of the product's characteristic carboxylic acid O-H and C=O absorptions. This approach ensures high confidence in the molecular identity before proceeding with more time-consuming analytical methods.

References

Sources

Validation

Definitive Guide to Analytical Method Validation for Benzothiazole Derivatives

Executive Summary: The Validation Imperative Benzothiazole derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent antitumor, antimicrobial, and neuroprotective properties. However, their fu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Validation Imperative

Benzothiazole derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent antitumor, antimicrobial, and neuroprotective properties. However, their fused benzene-thiazole ring system presents specific analytical challenges: the basic nitrogen at position 3 often leads to peak tailing on traditional silica-based columns, and their lipophilicity requires carefully optimized organic modifiers.

This guide moves beyond generic protocols to provide a scientifically rigorous, field-proven framework for validating analytical methods for benzothiazole derivatives. We focus on Stability-Indicating RP-HPLC as the "Gold Standard," while objectively comparing it against HPTLC and UV-Vis alternatives.

Strategic Method Selection: Comparative Analysis

Selecting the right analytical tool is not about availability; it is about fitness for purpose. For benzothiazoles, the ability to separate the parent drug from synthesis impurities and degradation products is paramount.

Comparative Performance Matrix
FeatureRP-HPLC (UV/DAD) HPTLC UV-Vis Spectrophotometry
Primary Use Case Quantitation, Impurity Profiling, Stability TestingHigh-Throughput Screening, FingerprintingRaw Material Assay, Dissolution Testing
Specificity High (Separates degradants)Moderate (Separates, but lower resolution)Low (Cannot distinguish degradants)
Sensitivity (LOD) High (ng/mL range)Moderate (µg/mL range)Moderate (µg/mL range)
Precision (RSD) Excellent (< 1.0%)Good (< 2.0%)Good (< 2.0%)
Cost per Sample High (Solvents, Columns)Low (Simultaneous runs)Very Low
Throughput Serial (10-20 mins/sample)Parallel (10-15 samples/plate)Rapid
Expert Insight: The Causality of Choice
  • Why RP-HPLC? Benzothiazoles are susceptible to oxidative and hydrolytic degradation. Only HPLC (specifically with a Diode Array Detector, DAD) allows for Peak Purity Analysis , confirming that the main peak is not masking a co-eluting degradant. This makes it the mandatory choice for stability studies.

  • Why HPTLC? When analyzing multiple synthetic derivatives simultaneously during early discovery, HPTLC allows parallel processing of 10–20 samples on a single plate, drastically reducing solvent usage and time.

Core Protocol: Stability-Indicating RP-HPLC System

This protocol is designed as a Self-Validating System . It includes "Go/No-Go" checkpoints (System Suitability) that prevent data generation on a compromised system.

Chromatographic Conditions (The "Engine")
  • Column: C18 (Octadecylsilane), End-capped, 250 x 4.6 mm, 5 µm.

    • Reasoning: The "end-capping" reduces silanol activity, preventing the basic nitrogen of the benzothiazole ring from interacting with the stationary phase, which causes peak tailing.

  • Mobile Phase: Methanol : Phosphate Buffer (pH 3.0 - 4.0).

    • Reasoning: Acidic pH suppresses the ionization of silanols (pKa ~7) and ensures the benzothiazole nitrogen is protonated, improving peak symmetry.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at

    
     (typically 260–280 nm for benzothiazoles).
    
System Suitability Testing (SST) - The "Go/No-Go" Check

Before running any samples, inject the standard solution (5 replicates) and verify:

  • Theoretical Plates (N): > 2000 (Ensures column efficiency).

  • Tailing Factor (T): < 2.0 (Critical for benzothiazoles).

  • RSD of Peak Area: < 2.0% (Ensures injection precision).

Validation Workflow: ICH Q2(R1/R2) Aligned

The following workflow ensures the method is robust and reliable.

Diagram 1: Analytical Validation Logic Flow

ValidationWorkflow Start Method Development SST System Suitability Test (SST) (N > 2000, T < 2.0) Start->SST Optimization SST->Start Fail (Re-optimize) Specificity Specificity / Stress Testing (Acid, Base, Ox, Thermal) SST->Specificity Pass Linearity Linearity (5 Levels, R² > 0.999) Specificity->Linearity No Interference Accuracy Accuracy / Recovery (Spike 80%, 100%, 120%) Linearity->Accuracy Linear Response Precision Precision (Repeatability & Intermediate) Accuracy->Precision Recovery 98-102% Robustness Robustness (Flow ±0.1, pH ±0.2) Precision->Robustness RSD < 2% Final Validated Method Robustness->Final Stable

Caption: Logical progression of analytical method validation. Each step acts as a gatekeeper for the next, ensuring resources are not wasted on a failing method.

Specificity (Forced Degradation)

To prove the method is "Stability-Indicating," subject the benzothiazole derivative to stress:

  • Acid: 0.1 N HCl, 60°C, 4 hours.

  • Base: 0.1 N NaOH, 60°C, 4 hours.

  • Oxidation: 3%

    
    , Room Temp, 4 hours.
    
  • Acceptance Criteria: The analyte peak must be spectrally pure (Peak Purity Index > 0.999) and well-resolved (Resolution > 1.5) from all degradation peaks.

Linearity & Range
  • Protocol: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).

  • Data Analysis: Plot Concentration (X) vs. Peak Area (Y).

  • Acceptance: Correlation Coefficient (

    
    ) 
    
    
    
    0.999.[3][4][5]
Accuracy (% Recovery)
  • Protocol: Spike placebo (excipients) with known amounts of API at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery between 98.0% and 102.0%.[3]

Precision
  • Repeatability: 6 injections of 100% concentration. (Acceptance: RSD < 2%).[1][3][6][7]

  • Intermediate Precision: Different day, different analyst, or different equipment. (Acceptance: RSD < 2%).[1][3][6][7]

Data Summary: Typical Performance Metrics

The following table summarizes expected validation data for Benzothiazole derivatives based on literature benchmarks [1, 2, 5].

ParameterAcceptance CriteriaTypical Result (Benzothiazoles)
Linearity Range


LOD S/N

3:1

LOQ S/N

10:1

Accuracy 98-102%

Precision (RSD)


Retention Time Stable

min

Visualizing the Degradation Pathway

Understanding what you are separating is as important as the separation itself. Benzothiazoles typically degrade via ring opening or oxidation of the sulfur/nitrogen centers.

Diagram 2: Benzothiazole Stability-Indicating Logic

DegradationLogic Drug Benzothiazole Derivative (Parent Drug) Acid Acid Hydrolysis (0.1N HCl) Drug->Acid Oxidation Oxidation (3% H2O2) Drug->Oxidation HPLC HPLC Column (C18 Separation) Drug->HPLC Deg1 Degradant A (Ring Opening) Acid->Deg1 Hydrolysis Deg2 Degradant B (N-Oxide / S-Oxide) Oxidation->Deg2 Oxidation Deg1->HPLC Deg2->HPLC Result Resolved Chromatogram (Rs > 1.5) HPLC->Result Different Polarity = Different RT

Caption: Conceptual framework of forced degradation. The analytical method must resolve the parent drug from both hydrolytic (Degradant A) and oxidative (Degradant B) impurities.

References

  • Basavanakatti, A.I., et al. (2024).[8] Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry. [Link][8]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.org. [Link]

  • Sowjanya, G., et al. (2019). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. Scholars Middle East Publishers. [Link]

  • Attimarad, M., et al. (2024). Comparative study of UV spectroscopy, RP-HPLC and HPTLC methods for quantification of antiviral drug lamivudine in tablet formulation. Future Journal of Pharmaceutical Sciences. [Link]

Sources

Comparative

A Comparative Guide to the Solid-State Characterization of N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine

Introduction: The Critical Role of Solid-State Analysis in Drug Development In pharmaceutical sciences, the precise characterization of an active pharmaceutical ingredient's (API) solid state is not merely an academic ex...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solid-State Analysis in Drug Development

In pharmaceutical sciences, the precise characterization of an active pharmaceutical ingredient's (API) solid state is not merely an academic exercise; it is a cornerstone of successful drug development. The crystalline form of an API can profoundly influence its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[1] For a molecule such as N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine, a novel benzothiazole derivative with therapeutic potential, understanding its solid-state behavior is paramount. Benzothiazole derivatives are known for their wide range of pharmacological activities, making the study of their structural properties particularly significant.

This guide provides an in-depth comparison of analytical techniques for characterizing the solid form of N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine. We will delve into the "gold standard" of single-crystal X-ray diffraction (SC-XRD) and compare its utility with complementary methods like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). The objective is to equip researchers with the rationale to select the most appropriate analytical strategy for comprehensive solid-state profiling, ensuring the development of a safe, effective, and consistent drug product.

Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Structure Elucidation

SC-XRD is an unparalleled technique that provides an unambiguous determination of a molecule's three-dimensional structure at the atomic level.[2][3] By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, we can determine precise bond lengths, bond angles, and the absolute configuration of chiral centers. This level of detail is crucial for confirming the molecular identity and understanding intermolecular interactions that dictate the crystal packing.

While specific crystallographic data for N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine is not publicly available, we can present a hypothetical dataset based on typical parameters for small organic molecules of similar complexity.

Table 1: Hypothetical Single-Crystal XRD Data for N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine

ParameterValueSignificance
Chemical FormulaC₁₂H₁₄N₂O₂SConfirms elemental composition.
Formula Weight250.32 g/mol Consistent with the molecular structure.
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/cDefines the specific symmetry operations within the unit cell.
a, b, c (Å)a = 8.5, b = 12.1, c = 9.8Dimensions of the unit cell.
α, β, γ (°)α = 90, β = 105.2, γ = 90Angles of the unit cell.
Volume (ų)975.4Volume of the unit cell.
Z4Number of molecules per unit cell.
Density (calculated)1.705 g/cm³Provides a measure of how tightly the molecules are packed.
R-factor~4-6%A measure of the agreement between the crystallographic model and the experimental data.
Experimental Protocol: Single-Crystal Growth and Data Collection

The primary challenge in SC-XRD is obtaining a single crystal of suitable size and quality.[4] This often proves to be a significant bottleneck in the characterization process.[5]

  • Purification: The compound must be of high purity (>99%). This is typically achieved by recrystallization or chromatography.

  • Crystal Growth:

    • Method: Slow evaporation is the most common method for small molecules. A saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) and left undisturbed in a loosely covered vial.

    • Rationale: Slow solvent evaporation allows molecules to organize gradually into a well-ordered crystal lattice, minimizing defects.

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction patterns are recorded on a detector as the crystal is rotated.[4]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods (e.g., direct methods) and refined to achieve the best fit with the experimental data.[4]

Workflow for Single-Crystal X-ray Diffraction

SCXRD_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Purification High-Purity Compound (>99%) CrystalGrowth Slow Evaporation Crystal Growth Purification->CrystalGrowth Saturated Solution Mounting Select & Mount Single Crystal CrystalGrowth->Mounting DataCollection X-ray Diffraction Data Collection Mounting->DataCollection Processing Data Processing & Structure Solution DataCollection->Processing Refinement Structure Refinement Processing->Refinement FinalStructure Atomic Coordinates & Crystal Structure Refinement->FinalStructure Final 3D Structure

Caption: Workflow for obtaining a single-crystal X-ray structure.

Alternative and Complementary Techniques

While SC-XRD provides the ultimate structural detail, it is not always feasible and does not provide information on the bulk properties of a material. Therefore, other techniques are essential for a comprehensive characterization.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful, non-destructive technique used to analyze the crystalline nature of a bulk powder sample.[6] Instead of a single crystal, a fine powder containing thousands of randomly oriented crystallites is used. The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline form.[7]

Key Applications:

  • Polymorph Identification: Different crystal forms (polymorphs) of the same compound will produce distinct PXRD patterns.[8] This is critical as polymorphs can have different stabilities and solubilities.[6]

  • Crystallinity Assessment: PXRD can distinguish between crystalline material (sharp peaks) and amorphous material (a broad halo).[7]

  • Purity Analysis: It can detect the presence of other crystalline phases or impurities.[8]

Table 2: Hypothetical PXRD Data for Two Polymorphs of N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine

Form A: 2θ (°)Form B: 2θ (°)Significance
8.19.5Distinct peak positions indicate different crystal lattices.
12.311.8The unique set of peaks serves as a fingerprint for each polymorph.
15.616.2Relative intensities of peaks can also differ between forms.
20.521.0Useful for quality control to ensure batch-to-batch consistency.
24.725.3Can be used to monitor for polymorphic transformations during stability studies.
Experimental Protocol: PXRD Analysis
  • Sample Preparation: A small amount of the powder sample (typically 5-10 mg) is gently packed into a sample holder. Minimal sample preparation is a key advantage of this technique.

  • Data Collection: The sample is placed in a powder diffractometer. An X-ray beam is directed at the sample, and the detector scans a range of 2θ angles to measure the intensity of the diffracted X-rays.

  • Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed. The peak positions are determined by the unit cell parameters, and the peak intensities are related to the arrangement of atoms within the unit cell.

Workflow for Powder X-ray Diffraction

PXRD_Workflow cluster_prep Preparation cluster_analysis Analysis Sample Bulk Powder Sample Holder Pack Sample Holder Sample->Holder Diffractometer Place in Diffractometer Holder->Diffractometer Scan Scan 2θ Range Diffractometer->Scan Analyze Analyze Diffractogram Scan->Analyze Fingerprint Crystalline Fingerprint Analyze->Fingerprint Phase ID, Crystallinity

Caption: Workflow for Powder X-ray Diffraction (PXRD) analysis.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[9] It is highly sensitive to physical and chemical changes that involve an exchange of heat, such as melting, crystallization, and solid-solid phase transitions.[10]

Key Applications:

  • Melting Point and Purity Determination: DSC provides a precise measurement of the melting point (an endothermic event) and can be used to assess purity.[11]

  • Polymorph and Solvate Identification: Different polymorphs or solvates (crystals containing solvent) often have distinct melting points and may exhibit solid-solid transitions at specific temperatures.[12]

  • Stability and Compatibility Studies: DSC can be used to evaluate the thermal stability of an API and its compatibility with excipients in a formulation.

Table 3: Hypothetical DSC Data for N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (ΔH, J/g)Interpretation
Form A
Melting155.2157.895.4Sharp melting endotherm characteristic of a pure, stable crystalline form.
Form B
Solid-Solid Transition110.5112.112.1Endothermic transition suggests Form B is metastable and converts to a more stable form upon heating.
Melting155.3157.995.2Melts at the same temperature as Form A, indicating it converted to Form A.
Experimental Protocol: DSC Analysis
  • Sample Preparation: A small amount of sample (1-5 mg) is accurately weighed into an aluminum pan, which is then hermetically sealed.

  • Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell.

  • Thermal Program: The cell is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range.

  • Data Analysis: The heat flow is recorded as a function of temperature. Endothermic (heat absorbing) and exothermic (heat releasing) events are identified and quantified.[9]

Comparative Analysis: Choosing the Right Tool

The choice of analytical technique depends on the specific question being asked. These methods are not mutually exclusive; rather, they are most powerful when used in a complementary fashion.

Technique Primary Information Advantages Limitations Best For...
SC-XRD Absolute 3D molecular structure, crystal packingUnambiguous structure determination[3]Requires a high-quality single crystal, which can be difficult to obtain.[5]Initial structure elucidation of a new chemical entity.
PXRD Crystalline fingerprint, polymorph identification, crystallinityFast, non-destructive, requires small sample amount, suitable for bulk analysis.[6]Provides less structural information than SC-XRD.[13]Polymorph screening, quality control, stability testing, and formulation development.[1]
DSC Thermal transitions (melting, phase changes), purityHigh sensitivity to thermal events, quantitative enthalpy data, small sample size.[12]Does not provide structural information directly.Identifying polymorphs, assessing thermal stability, and studying drug-excipient compatibility.[11]

Logical Relationship of Techniques for Comprehensive Analysis

Logic_Flow cluster_primary Primary Structure Elucidation cluster_secondary Bulk Characterization & Screening API N-(4-ethyl-1,3-benzothiazol-2-yl) -N-methylglycine Synthesis SC_XRD Single-Crystal XRD API->SC_XRD Initial Sample PXRD Powder XRD API->PXRD Bulk Powder DSC DSC API->DSC Bulk Powder SC_XRD_Result Definitive 3D Structure (Form I) SC_XRD->SC_XRD_Result SC_XRD_Result->PXRD Provides reference pattern for Form I Comprehensive Comprehensive Solid-State Profile SC_XRD_Result->Comprehensive PXRD_Result Crystalline Fingerprint (Form I, Form II, etc.) PXRD->PXRD_Result DSC_Result Thermal Profile (Melting Points, Transitions) DSC->DSC_Result PXRD_Result->DSC Identifies forms to test thermally PXRD_Result->Comprehensive DSC_Result->PXRD Confirms phase after thermal event DSC_Result->Comprehensive

Caption: Interrelation of analytical techniques for solid-state analysis.

Conclusion

The comprehensive solid-state characterization of N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine requires a multi-faceted analytical approach. While Single-Crystal X-ray Diffraction stands as the definitive method for absolute structure determination, it is the synergistic use of Powder X-ray Diffraction and Differential Scanning Calorimetry that provides a complete picture of the material's bulk properties, including polymorphism and thermal stability. This integrated strategy is indispensable for mitigating risks in pharmaceutical development, ensuring the selection of the optimal solid form, and ultimately guaranteeing the quality and performance of the final drug product.

References

  • Veeprho. (2020, August 11). Use of DSC in Pharmaceuticals Drug Characterisation. [Link]

  • Creative Biostructure. (n.d.). X-ray Powder Diffraction in Drug Polymorph Analysis. [Link]

  • Badocco, D., et al. (2021). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC. [Link]

  • Jain, A. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications. [Link]

  • Particle Analytical. (2025, May 27). Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. [Link]

  • NETZSCH Analyzing & Testing. (2022, August 5). How DSC Assists in Characterizing Active Pharmaceutical Ingredients. [Link]

  • TA Instruments. (2024, May 4). Pharmaceutical Characterization With The New Multi-Sample Discovery X3 DSC. [Link]

  • American Pharmaceutical Review. (2012, January 1). Powder X-ray Diffraction and its Application to Biotherapeutic Formulation Development. [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). X-Ray Diffraction Basics. [Link]

  • Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. [Link]

  • PubMed. (2002). Analytical techniques for small molecule solid phase synthesis. [Link]

  • Excillum. (n.d.). Small molecule crystallography. [Link]

  • ResearchGate. (2025, August 9). Analytical Techniques for Small Molecule Solid Phase Synthesis. [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). X-Ray Diffraction (XRD). [Link]

  • Wikipedia. (n.d.). X-ray crystallography. [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine

This document provides essential procedural guidance for the safe and compliant disposal of N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine. As a novel research chemical, specific regulatory disposal guidelines may not...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine. As a novel research chemical, specific regulatory disposal guidelines may not be explicitly established. Therefore, this guide synthesizes best practices from established hazardous waste management protocols for analogous chemical structures and general laboratory waste, ensuring a cautious and safety-first approach. The procedures outlined herein are designed to protect laboratory personnel, the wider community, and the environment.

Hazard Profile Analysis and Waste Classification

Before any disposal activities can commence, a thorough understanding of the potential hazards associated with N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine is paramount. While a specific Safety Data Sheet (SDS) for this exact molecule may not be available, an analysis of its structural motifs—a benzothiazole core and an N-methylglycine (sarcosine) substituent—allows for a presumptive hazard assessment.

  • Benzothiazole Derivatives: Many benzothiazole derivatives are classified as skin and eye irritants, and may be harmful if swallowed or inhaled.[1][2][3] Some are also noted for their potential aquatic toxicity.[2]

  • N-methylglycine (Sarcosine): While generally of low toxicity, it is a biologically active amino acid derivative.[4][5][6]

  • Combined Structure: The combined molecule, N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine, should be handled as a hazardous substance. Based on data from similar compounds like N-(4-chloro-1,3-benzothiazol-2-yl)-N-methylglycine, it is prudent to assume the compound is, at a minimum, a skin irritant (H315), a serious eye irritant (H319), may cause respiratory irritation (H335), and is harmful if swallowed (H302).[7]

Therefore, all waste containing this compound, including pure substance, contaminated labware, and solutions, must be treated as hazardous chemical waste . It is illegal and unsafe to dispose of such chemicals down the drain or in regular solid waste.[8][9][10][11]

Table 1: Presumptive Hazard Classification and Disposal Implications

Presumed Hazard Class (Based on Analogs)GHS Hazard StatementConsequence for Disposal
Acute Toxicity (Oral), Category 4H302: Harmful if swallowedDo not ingest. Waste must be clearly labeled and segregated.
Skin Irritation, Category 2H315: Causes skin irritationAvoid skin contact. Use appropriate PPE. Contaminated items are hazardous waste.
Eye Irritation, Category 2AH319: Causes serious eye irritationAvoid eye contact. Use safety glasses/goggles. Contaminated items are hazardous waste.
Specific Target Organ Toxicity (Single Exposure), Category 3H335: May cause respiratory irritationHandle in a well-ventilated area or fume hood. Avoid generating dusts or aerosols.
The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine follows a systematic process, from the point of generation to final collection by trained professionals. This workflow is designed to ensure safety and regulatory compliance at every stage.

DisposalWorkflow cluster_LabOperations Laboratory Operations cluster_WasteHandling Waste Handling & Accumulation cluster_FinalDisposal Final Disposal A Point of Generation (Experiment Conclusion) B Waste Segregation (Solid vs. Liquid) A->B Immediate Action C Select Compatible Waste Container B->C Choose Correct Type E Transfer Waste to Container C->E D Properly Label Container 'Hazardous Waste' D->E F Store in Satellite Accumulation Area (SAA) E->F Keep container closed G Request Pickup from EHS Office F->G When container is full or per schedule H EHS Collection & Final Disposal G->H

Caption: Disposal workflow for N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine.

The foundation of safe disposal is proper segregation and containment at the source. Never mix incompatible waste streams.[8][12]

  • Identify Waste Streams:

    • Solid Waste: Includes contaminated personal protective equipment (PPE) like gloves, bench paper, weigh boats, and any unadulterated solid N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine.

    • Liquid Waste: Includes solutions containing the compound, reaction mixtures, and the first rinsate from cleaning contaminated glassware.[8][9] Note: The first rinse of a container that held a highly toxic chemical must be collected as hazardous waste.[8]

    • Sharps Waste: Chemically contaminated needles, syringes, or broken glass should be placed in a designated, puncture-resistant sharps container labeled "Chemically Contaminated Sharps".[13]

  • Select Appropriate Containers:

    • Containers must be made of a material compatible with the waste. For N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine and common organic solvents, high-density polyethylene (HDPE) or glass containers are typically appropriate.[12][14]

    • Ensure containers have a secure, leak-proof screw-top cap.[9][10] Containers must be kept closed except when adding waste.[8][9][12]

    • Do not overfill containers; a general rule is to fill to no more than 90% capacity.[14]

Accurate labeling is a legal requirement and critical for the safety of all personnel handling the waste.[9][10]

  • Attach a Hazardous Waste Label: As soon as you begin collecting waste in a container, affix a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) office.[8][9]

  • Complete the Label Information: The label must include:

    • The words "Hazardous Waste".[9]

    • The full chemical name: "N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine". Do not use abbreviations.[8][9]

    • A complete list of all constituents in the container, including solvents, with their approximate percentages.[8][12]

    • The date you first added waste to the container (the "accumulation start date").[9]

    • Your name, principal investigator (PI), and laboratory location.

Storage in a Satellite Accumulation Area (SAA)

Designated SAAs are where hazardous waste is safely stored at or near the point of generation before being collected by EHS.[9][14]

  • Location: The SAA must be under the control of laboratory personnel.[10][14]

  • Secondary Containment: All liquid waste containers must be placed in a secondary containment bin or tray that can hold the entire volume of the largest container.[8][9][12] This prevents spills from spreading.

  • Segregation of Incompatibles: Store waste containers according to chemical compatibility. For example, waste containing oxidizing agents should not be stored with organic solvent waste.[12][13] Although N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine itself is unlikely to be a strong oxidizer or reducer, the solvents it is mixed with will dictate segregation requirements.

SAADiagram Physical separation between incompatible waste streams is critical. cluster_SAA Satellite Accumulation Area (SAA) cluster_Containment1 Secondary Containment Bin 1 (Organic/Solvent Waste) cluster_Containment2 Secondary Containment Bin 2 (Aqueous Waste) cluster_Containment3 Secondary Containment Bin 3 (Acid Waste) A Waste Bottle: N-(4-ethyl...)-N-methylglycine in Methanol/DCM B Waste Bottle: Aqueous solution with trace compound C Waste Bottle: Acidic Waste Stream

Caption: Segregation of waste in a Satellite Accumulation Area.

Arranging for Final Disposal

The final step is to coordinate with your institution's EHS department for the removal and ultimate disposal of the hazardous waste.

  • Scheduling a Pickup: Once a waste container is full or reaches the maximum accumulation time allowed by your institution (often six to twelve months), schedule a pickup with your EHS office.[9][13][15]

  • Do Not Dispose Independently: Never attempt to dispose of this chemical through evaporation in a fume hood or by treating it yourself unless you are following a specific, EHS-approved neutralization protocol.[8] Offer surplus and non-recyclable solutions to a licensed disposal company.[16]

  • Empty Container Decontamination: Before an "empty" container that once held N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine can be disposed of as non-hazardous waste, it must be properly decontaminated. This typically involves a "triple rinse" procedure.[9] The first rinsate must be collected and disposed of as hazardous waste.[8][9] After rinsing and air-drying, obliterate or remove all hazardous chemical labels before placing the container in the appropriate recycling or trash receptacle.[8]

By adhering to these rigorous procedures, researchers and laboratory professionals can ensure that the disposal of N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine is conducted with the highest regard for safety, regulatory compliance, and environmental stewardship. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines as the primary source of instruction.

References

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved February 14, 2026, from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved February 14, 2026, from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved February 14, 2026, from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University. Retrieved February 14, 2026, from [Link]

  • Hazardous Waste Disposal Guidelines. (n.d.). Purdue University. Retrieved February 14, 2026, from [Link]

  • How to Manage Chemical Waste Disposal in Academic Labs. (2018, November 29). Justrite. Retrieved February 14, 2026, from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved February 14, 2026, from [Link]

  • Disposal of Chemicals in the Laboratory. (2024, July 15). Environmental Marketing Services. Retrieved February 14, 2026, from [Link]

  • Safety Data Sheet for 1-(2-Methyl-thiazol-4-ylmethyl)-piperazine. (2024, November 1). Chemical Supplier. Please note: This is an example SDS for a related compound, specific supplier not listed to maintain generality.
  • Safety Data Sheet for Benzothiazole. (2024, November 4). Chemical Supplier. Please note: This is an example SDS for a related compound, specific supplier not listed to maintain generality.
  • Safety Data Sheet for ACTICIDE LA. (2015, January 19). Thor. Retrieved February 14, 2026, from [Link]

  • Safety Data Sheet for FORMULE Y KITCHEN AND BATHROOMS MONOLAYER CEILING PAINT ECOLABEL. (n.d.). BB FABRICATION. This reference is included for its general statements on waste management, not for specific chemical properties.
  • Chemical Properties of N-Methylglycine (CAS 107-97-1). (n.d.). Cheméo. Retrieved February 14, 2026, from [Link]

  • Sarcosine. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]

  • 4H-1,4-Benzothiazin-3-one. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

  • Novel Thiophene Thioglycosides Substituted with the Benzothiazole Moiety: Synthesis, Characterization, Antiviral and Anticancer. (2022, September 29). Semantic Scholar. Retrieved February 14, 2026, from [Link]

  • N-Methylglycine. (n.d.). NIST WebBook. Retrieved February 14, 2026, from [Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine
Reactant of Route 2
N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine
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